N-benzyl-3-methoxy-1-methyl-1H-pyrazol-4-amine
Description
BenchChem offers high-quality N-benzyl-3-methoxy-1-methyl-1H-pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-3-methoxy-1-methyl-1H-pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
N-benzyl-3-methoxy-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H15N3O/c1-15-9-11(12(14-15)16-2)13-8-10-6-4-3-5-7-10/h3-7,9,13H,8H2,1-2H3 |
InChI Key |
GMJWDMZNVFVNQX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OC)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: N-benzyl-3-methoxy-1-methyl-1H-pyrazol-4-amine
Executive Summary
N-benzyl-3-methoxy-1-methyl-1H-pyrazol-4-amine is a specialized heterocyclic secondary amine serving as a high-value pharmacophore in modern medicinal chemistry. It is primarily utilized as a critical intermediate in the synthesis of Type I and Type II kinase inhibitors , particularly targeting EGFR (T790M mutants) and JAK family kinases .
The molecule features a distinct "push-pull" electronic architecture : the electron-rich 3-methoxy and 1-methyl groups modulate the nucleophilicity of the 4-amino center, optimizing it for hinge-binding interactions within the ATP-binding pocket of protein kinases. This guide details its structural logic, validated synthetic protocols, and physicochemical properties.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Data |
| IUPAC Name | N-benzyl-3-methoxy-1-methyl-1H-pyrazol-4-amine |
| Common Role | Advanced Intermediate / Kinase Hinge Binder |
| Molecular Formula | C₁₂H₁₅N₃O |
| Molecular Weight | 217.27 g/mol |
| SMILES | COc1nn(C)cc1NCc2ccccc2 |
| Core CAS (Precursor) | 332069-74-6 (for 4-amino-3-methoxy-1-methylpyrazole) |
| Predicted LogP | 1.8 – 2.2 (Lipophilic, membrane permeable) |
| pKa (Conjugate Acid) | ~3.5 – 4.0 (Pyrazole N2), ~9.0 (Secondary Amine) |
| H-Bond Donors | 1 (Secondary Amine NH) |
| H-Bond Acceptors | 3 (Pyrazole N2, Methoxy O, Amine N) |
Structural Analysis & Pharmacophore Logic
The structural integrity of this molecule is defined by the substitution pattern on the pyrazole ring, which dictates its reactivity and binding affinity.
Electronic Modulation
-
1-Methyl Group: Blocks the N1 position, preventing tautomerization and fixing the orientation of the pyrazole ring. This is critical for maintaining a consistent binding pose in the enzyme pocket.
-
3-Methoxy Group: Acts as a weak electron-donating group (EDG) via resonance (+M effect). This increases the electron density of the pyrazole ring, making the N2 nitrogen a better hydrogen bond acceptor (crucial for interacting with the kinase hinge region).
-
4-Amino Linker: The secondary amine serves as the primary attachment point. The N-benzyl group provides hydrophobic bulk, often targeting the "gatekeeper" region or solvent-exposed front pockets of the kinase.
Structural Diagram (Graphviz)
The following diagram illustrates the retrosynthetic logic and the electronic influence of substituents.
Caption: Retrosynthetic analysis showing the disconnection to the commercially available aminopyrazole core and benzaldehyde, highlighting key electronic stabilizing features.
Synthetic Protocols
The synthesis of N-benzyl-3-methoxy-1-methyl-1H-pyrazol-4-amine is best achieved via Reductive Amination . This route is preferred over direct alkylation (using benzyl bromide) to avoid over-alkylation to the tertiary amine.
Method A: Reductive Amination (Recommended)
This protocol ensures high selectivity for the secondary amine.
Reagents:
-
Benzaldehyde (1.0 – 1.1 eq)
-
Sodium Triacetoxyborohydride (STAB, 1.5 eq) or NaBH₄
-
Acetic Acid (catalytic, 1-2 drops)
-
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)
Step-by-Step Workflow:
-
Imine Formation:
-
Dissolve 3-methoxy-1-methyl-1H-pyrazol-4-amine in DCE (0.1 M concentration).
-
Add Benzaldehyde (1.05 eq) and catalytic Acetic Acid.
-
Stir at Room Temperature (RT) for 1–2 hours. Monitoring: Check for the disappearance of the starting amine by TLC or LCMS. Formation of the imine intermediate is often visible.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to RT and stir for 4–12 hours.
-
-
Work-up:
-
Quench with saturated aqueous NaHCO₃ solution.
-
Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Purify via Flash Column Chromatography (SiO₂).
-
Eluent: Hexanes/Ethyl Acetate (gradient 10% → 50%).
-
Yield Expectation: 75–90%.
-
Synthetic Workflow Diagram
Caption: Step-wise reductive amination workflow for high-yield synthesis.
Analytical Characterization
To validate the structure, the following spectroscopic signals are diagnostic:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.25–7.40 (m, 5H): Benzyl aromatic protons.
-
δ 6.90 (s, 1H): Pyrazole C5-H . (Diagnostic singlet).
-
δ 4.20 (s, 2H): Benzyl -NCH ₂-Ph. (Singlet or broad singlet).
-
δ 3.90 (s, 3H): Methoxy -OCH ₃.
-
δ 3.65 (s, 3H): N-Methyl -NCH ₃.
-
δ 3.0–3.5 (br s, 1H): Amine -NH - (Exchangeable with D₂O).
-
-
MS (ESI+):
-
Calculated [M+H]⁺: 218.13.
-
Expect a clean peak at m/z 218.1.
-
Medicinal Chemistry Applications
This scaffold is a "privileged structure" in kinase drug discovery.
-
Hinge Binding: The pyrazole N2 (acceptor) and the exocyclic NH (donor) form a classic bidentate interaction with the kinase hinge region (e.g., Met790 in EGFR).
-
Selectivity Filter: The 3-methoxy group is often positioned to interact with the "gatekeeper" residue or to induce a specific conformation that avoids steric clash in the ATP pocket.
-
Solubility: The basic amine and polar methoxy group improve aqueous solubility compared to all-carbon analogs.
Relevant Targets:
-
EGFR (Epidermal Growth Factor Receptor): Especially T790M resistance mutations.[1][3]
-
JAK (Janus Kinase): Used in autoimmune disease therapeutics.
-
LRRK2: Parkinson's disease target.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is prone to oxidation over long periods if exposed to air.
-
Handling: Use standard PPE (gloves, goggles, lab coat). Perform synthesis in a fume hood.
References
-
Pfizer Inc. "Pyrazolyl-amino-substituted Pyrimidines as Kinase Inhibitors." U.S. Patent 2015/0141402, May 21, 2015. (Describes the coupling of 3-methoxy-1-methyl-1H-pyrazol-4-amine).
- Han, S. et al. "Discovery of PF-06747775, a Potent, Selective, and Orally Bioavailable Inhibitor of EGFR T790M." Journal of Medicinal Chemistry, 2016. (Contextualizes the aminopyrazole scaffold in EGFR inhibitors).
- Bagley, M. C. et al. "One-pot synthesis of pyrazoles." Tetrahedron Letters, 2004. (General methodology for pyrazole synthesis).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 91801232 (Related Analog)." PubChem, 2025.
Sources
Executive Summary
In the landscape of targeted oncology and immunology, achieving high kinase selectivity is paramount to minimizing off-target toxicities. CAS 1856034-56-4 (N-Benzyl-3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride) and its deprotected primary amine analogue, CAS 332069-74-6 (3-Methoxy-1-methyl-1H-pyrazol-4-amine), have emerged as highly privileged building blocks in modern drug discovery [1].
These pyrazole derivatives are the critical structural linchpins in the synthesis of next-generation, highly selective Janus kinase 1 (JAK1) inhibitors, most notably Golidocitinib (DZD4205/AZD4205) [2][3]. By incorporating this specific pyrazole moiety, drug developers have successfully engineered molecules that exploit subtle steric and electronic differences within the ATP-binding pockets of kinase isoforms, thereby overcoming the dose-limiting hematological toxicities (such as thrombocytopenia and anemia) typically associated with pan-JAK inhibitors[4].
This technical guide dissects the structural rationale, synthetic methodologies, and pharmacological validation systems surrounding these specialized pyrazole intermediates.
Structural Rationale & Chemical Space
The selection of the 3-methoxy-1-methyl-1H-pyrazol-4-amine scaffold is not arbitrary; it is a masterclass in structure-based drug design (SBDD). When integrated into a larger pharmacophore (such as a 2-amino-pyrimidine-indole core), the pyrazole ring acts as a critical hinge-binding motif within the kinase domain [4].
-
The Pyrazole Core: Functions as a bidentate hydrogen bond donor/acceptor system, anchoring the molecule to the backbone amides of the kinase hinge region.
-
The 3-Methoxy Substitution: This is the primary driver of JAK1 selectivity. The electron-donating nature of the methoxy group increases the electron density of the pyrazole ring, strengthening the hydrogen-bonding network. More importantly, the methoxy group is sterically optimized to project into a specific hydrophobic sub-pocket present in JAK1, which is structurally divergent or restricted in JAK2 and JAK3 [5].
-
The 1-Methyl Group: Prevents tautomerization of the pyrazole ring, locking it into a single, predictable bioactive conformation and improving the overall lipophilic ligand efficiency (LLE).
Synthetic Integration: Workflows and Protocols
The integration of CAS 332069-74-6 into complex active pharmaceutical ingredients (APIs) relies heavily on palladium-catalyzed cross-coupling methodologies. The following protocol details the Buchwald-Hartwig amination used to couple the pyrazole amine to a halogenated heterocyclic core, a foundational step in the synthesis of Golidocitinib-like molecules [2].
Experimental Protocol A: Buchwald-Hartwig Amination Workflow
Objective: To form a robust C-N bond between the sterically hindered 3-methoxy-1-methyl-1H-pyrazol-4-amine and an aryl halide core.
Causality & Rationale:
-
Catalyst/Ligand Choice: Palladium(II) acetate combined with Xantphos. Xantphos is a bidentate ligand with a wide "bite angle" (~111°), which facilitates the reductive elimination step critical for coupling electron-rich, sterically demanding heteroaryl amines [2].
-
Base Selection: Cesium carbonate (
) is utilized because its high solubility and soft basicity effectively deprotonate the amine intermediate without triggering unwanted nucleophilic aromatic substitution ( ) side reactions or degrading the substrate.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under an inert nitrogen atmosphere, charge 1.0 equivalent of the aryl halide core (e.g., a chloropyrimidine-indole intermediate) and 1.2 equivalents of 3-methoxy-1-methyl-1H-pyrazol-4-amine (CAS 332069-74-6).
-
Catalyst Loading: Add 0.05 equivalents of
, 0.05 equivalents of Xantphos, and 2.5 equivalents of finely milled . -
Solvent Addition: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M concentration relative to the limiting reagent). Degas the suspension via three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise poison the palladium catalyst.
-
Reaction Execution: Heat the mixture to 110°C under vigorous stirring for 3.5 to 4 hours. Monitor the reaction progression via LC-MS until the complete consumption of the aryl halide is observed.
-
Workup & Purification: Cool the mixture to ambient temperature. Dilute with ethyl acetate and filter through a pad of diatomaceous earth (Celite) to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.
-
Isolation: Purify the resulting crude gum via reverse-phase C18 column chromatography (gradient: 20% to 40% Acetonitrile in aqueous ammonium formate buffer) to yield the cross-coupled intermediate [2].
Fig 1: Buchwald-Hartwig cross-coupling workflow for pyrazole-core integration.
Pharmacological Validation & Quantitative Selectivity
To validate the SBDD hypothesis, compounds utilizing the 3-methoxy-1-methyl-1H-pyrazol-4-amine scaffold must undergo rigorous biochemical profiling. The primary objective is to prove that the engineered molecule selectively inhibits JAK1 while sparing JAK2 and JAK3.
Quantitative Data: Kinase Selectivity Profile
The table below summarizes the in vitro biochemical assay results for Golidocitinib, demonstrating the profound selectivity achieved by optimizing the pyrazole hinge-binder [5].
| Target Kinase | IC50 Value (nM) | Selectivity Ratio (vs JAK1) | Clinical Implication |
| JAK1 | 73 nM | 1x (Target) | High efficacy in blocking aberrant tumor signaling. |
| JAK2 | > 14,700 nM | > 200x | Avoids erythropoietin disruption; prevents anemia. |
| JAK3 | > 30,000 nM | > 410x | Preserves common gamma-chain cytokine signaling. |
| STAT3 (Cellular) | 161 nM | N/A | Confirms downstream target engagement in NCI-H1975 cells. |
Experimental Protocol B: Self-Validating In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (
Causality & Rationale:
To ensure the assay measures true competitive inhibition at the ATP binding site (where the pyrazole binds), the concentration of ATP used in the assay must be strictly maintained at or below the Michaelis constant (
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.
-
Reaction Assembly: In a 384-well microtiter plate, combine the test compound (final DMSO concentration 1%), recombinant human kinase enzyme (JAK1, JAK2, or JAK3), and a fluorescently labeled peptide substrate optimized for the specific kinase.
-
Initiation: Initiate the reaction by adding ATP at a concentration equal to its pre-determined apparent
for the respective enzyme. -
Incubation: Incubate the plate at room temperature for 60 minutes. This time frame ensures the reaction remains in the linear phase of steady-state kinetics.
-
Termination & Detection: Terminate the reaction by adding a stop buffer containing EDTA (to chelate
required for kinase activity) and a development reagent that cleaves the non-phosphorylated peptide. -
Validation & Readout: Read the fluorescence on a microplate reader. The system is self-validating: wells lacking the enzyme serve as the 100% inhibition (negative) control, while wells containing enzyme but no inhibitor serve as the 0% inhibition (positive) control. Calculate the
using a 4-parameter logistic non-linear regression model.
Fig 2: Mechanism of action: Selective JAK1 inhibition disrupting the STAT pathway.
Conclusion
The utilization of CAS 1856034-56-4 and its active analogue CAS 332069-74-6 represents a paradigm of precision in medicinal chemistry. By leveraging the specific steric bulk and electron-donating properties of the 3-methoxy-1-methyl-1H-pyrazol-4-amine scaffold, researchers can reliably synthesize highly selective kinase inhibitors [6]. As demonstrated by the clinical success of Golidocitinib, mastering the synthetic integration and pharmacological validation of these specific building blocks is essential for the future development of targeted therapies with widened therapeutic windows.
References
-
PubChem. "3-methoxy-1-methyl-1H-pyrazol-4-amine | C5H9N3O | CID 45078774". National Center for Biotechnology Information. Available at:[Link]
- US Patent 11247983B2. "Compounds and methods for inhibiting JAK". Google Patents.
- US Patent 10654835B2. "Compounds and methods for inhibiting JAK". Google Patents.
-
MDPI Pharmaceuticals. "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies". Available at:[Link]
-
European Journal of Medicinal Chemistry. "Synthesis and clinical application of small-molecule inhibitors of Janus kinase". Available at:[Link]
3-methoxy-1-methyl-1H-pyrazol-4-amine CAS 332069-74-6 derivatives
Technical Guide: 3-Methoxy-1-methyl-1H-pyrazol-4-amine (CAS 332069-74-6) in Kinase Inhibitor Design
Part 1: Executive Summary & Chemical Architecture
3-Methoxy-1-methyl-1H-pyrazol-4-amine (CAS 332069-74-6) is a high-value heterocyclic intermediate, primarily utilized as a privileged scaffold in the discovery of selective kinase inhibitors. Its structural utility lies in its ability to function as an electron-rich "hinge-binding" mimic or a solvent-front moiety within the ATP-binding pocket of enzymes such as Janus Kinase 1 (JAK1) and Epidermal Growth Factor Receptor (EGFR) .
Unlike generic pyrazoles, the specific substitution pattern—a methoxy group at C3 and a methyl group at N1—imparts unique electronic properties. The methoxy group acts as a hydrogen bond acceptor, often engaging critical residues (e.g., the "gatekeeper" region), while the 4-amino group serves as a highly reactive nucleophile for coupling to core pharmacophores (pyrimidines, purines, or quinazolines).
Key Therapeutic Applications:
-
AZD4205: A highly selective JAK1 inhibitor for oncology (e.g., non-small cell lung cancer).[1][2]
-
PF-06747775 (Lazertinib analogue class): A mutant-selective EGFR inhibitor targeting T790M resistance mutations.
Part 2: Synthetic Architecture
The synthesis of CAS 332069-74-6 requires precise regiochemical control to ensure the methoxy and methyl groups are correctly positioned relative to the amine.
Standard Synthetic Workflow
The most robust industrial route involves the functionalization of a pre-formed pyrazole core or cyclization of acyclic precursors.
Route A: Nitration-Reduction Sequence (Recommended)
-
Precursor: 3-Hydroxy-1-methyl-1H-pyrazole (or 1-methyl-1H-pyrazol-3-ol).
-
O-Methylation: Reaction with methyl iodide (MeI) or dimethyl sulfate (DMS) in the presence of a base (
) to yield 3-methoxy-1-methyl-1H-pyrazole. -
Nitration: Electrophilic aromatic substitution at the C4 position using nitric acid (
) and sulfuric acid ( ) to form 3-methoxy-1-methyl-4-nitro-1H-pyrazole. -
Reduction: Catalytic hydrogenation (
, Pd/C) or chemical reduction (Fe/NH4Cl) to yield the target 3-methoxy-1-methyl-1H-pyrazol-4-amine .
Visualization of Synthetic Logic
Figure 1: Synthetic pathway for 3-methoxy-1-methyl-1H-pyrazol-4-amine and its downstream application in drug discovery.
Part 3: Experimental Protocols
Protocol: Coupling Reaction (General Procedure for AZD4205 Analogues)
This protocol describes the
Reagents:
-
Amine: 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride (1.0 equiv)
-
Electrophile: 2,4-dichloropyrimidine derivative (1.0 equiv)
-
Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Solvent: n-Butanol or DMSO
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with the 2,4-dichloropyrimidine derivative (e.g., 200 mg) and dissolve in n-Butanol (5 mL).
-
Addition: Add 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride (1.1 equiv) followed by DIPEA (3.0 equiv).
-
Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor reaction progress via LC-MS (Target mass: [M+H]+ of coupled product).
-
Workup: Cool to room temperature. If a precipitate forms, filter and wash with cold ethanol. If no precipitate, dilute with ethyl acetate, wash with water (3x) and brine (1x).
-
Purification: Dry organic layer over
, concentrate, and purify via flash column chromatography (Gradient: 0–10% MeOH in DCM).
Validation Criteria:
-
1H NMR (DMSO-d6): Look for the characteristic pyrazole methyl singlet (~3.7 ppm) and methoxy singlet (~3.8 ppm).
-
Purity: >95% by HPLC at 254 nm.
Part 4: Mechanism of Action & Signaling Pathways
The 3-methoxy-1-methyl-pyrazole moiety is designed to improve selectivity. In AZD4205 , this fragment aids in achieving high selectivity for JAK1 over JAK2, which is critical for avoiding anemia (a side effect of JAK2 inhibition).
JAK-STAT Signaling Pathway (Target Context)
Figure 2: The JAK1 signaling cascade.[1] The pyrazole-amine derivative AZD4205 selectively inhibits JAK1, preventing STAT3 phosphorylation and downstream oncogenic transcription.
Part 5: Physicochemical Properties & Data
| Property | Value | Relevance |
| Molecular Formula | Core scaffold | |
| Molecular Weight | 127.15 g/mol | Low MW allows for fragment-based design |
| H-Bond Donors | 1 (Amine NH2) | Critical for coupling reactions |
| H-Bond Acceptors | 3 (N, O) | Interaction with kinase hinge region |
| LogP | ~0.15 | High water solubility, good oral bioavailability potential |
| pKa (Conjugate Acid) | ~4.5 | Pyrazole nitrogen basicity |
References
-
Yang, B., et al. (2020). "Discovery of (2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor." Journal of Medicinal Chemistry, 63(9), 4517–4527.[1] Link[2]
-
Planken, S., et al. (2017). "Discovery of PF-06747775, a Potent, Selective, and Orally Bioavailable Inhibitor of EGFR T790M." Journal of Medicinal Chemistry. (Referenced in patent literature for EGFR inhibitors).[3]
-
AstraZeneca AB. (2019).[4] "Compounds and methods for inhibiting JAK." U.S. Patent 10,654,835.[4] Link
- Pfizer Inc. (2015). "Heterocyclic Compounds and Uses Thereof (EGFR Inhibitors)." U.S. Patent Application 2015/0141402. (Describes the synthesis of PF-06747775 using the pyrazole amine).
Sources
- 1. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pfizer – All About Drugs [allfordrugs.com]
- 4. US10654835B2 - Compounds and methods for inhibiting JAK - Google Patents [patents.google.com]
4-amino-1-methyl-3-methoxypyrazole benzyl substituted
An In-Depth Technical Guide to the Core Scaffold:
Part 1: Executive Summary & Core Directive
Topic: Synthesis, Functionalization, and Medicinal Utility of .
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Context: This molecule represents a highly specialized "privileged scaffold" in modern drug design.[1] The 4-amino-1-methyl-3-methoxypyrazole core is a critical pharmacophore found in Janus Kinase (JAK) inhibitors (e.g., analogs of Oclacitinib) and other ATP-competitive kinase inhibitors. The
This guide deviates from standard templates to focus on the causality of synthetic choices , process safety , and mechanistic rationale , ensuring the protocol is reproducible and scalable.
Part 2: Chemical Foundation & Structural Logic[2][3]
2.1 Structural Analysis
The molecule comprises three distinct domains, each serving a specific function in a biological context:
-
The Pyrazole Core (1-methyl-3-methoxy): The 1-methyl group locks the tautomeric state, preventing proton shifts on the ring nitrogens. The 3-methoxy group acts as a weak hydrogen bond acceptor and, crucially, an electron-donating group (EDG) that increases the electron density of the pyrazole ring, making the C4-amino group highly nucleophilic.
-
The 4-Amino Linker: The nitrogen at position 4 is the primary vector for coupling to larger heterocycles (e.g., pyrimidines) or for hydrogen bonding with the hinge region of kinase enzymes.
-
The Benzyl Substituent: Attached to the 4-amino group, the benzyl moiety provides steric bulk and lipophilicity (
interactions), often occupying hydrophobic pockets (e.g., the Gatekeeper region) in enzyme active sites.
2.2 Numbering & Regiochemistry
Correct numbering is vital to avoid confusion with the 5-isomer.
-
Position 1: Nitrogen bearing the methyl group.[1][2][3][4][5][6][7]
-
Position 2: Pyridine-like nitrogen.
-
Position 4: Carbon bearing the benzylamino group.[6]
-
Position 5: Unsubstituted carbon (CH).
Part 3: Comprehensive Synthesis Protocol
The synthesis is designed for high regioselectivity, avoiding the formation of the 5-methoxy isomer. The route utilizes a Nucleophilic Aromatic Substitution (SNAr) on an activated nitro-pyrazole, followed by reduction and reductive amination.
Step 1: Synthesis of 3-Methoxy-1-methyl-4-nitropyrazole
Rationale: Direct methylation of 3-hydroxypyrazoles often yields
Reagents: 3-Bromo-1-methyl-4-nitropyrazole, Sodium Methoxide (NaOMe), Methanol (MeOH).
Protocol:
-
Charge: In a dry round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 3-bromo-1-methyl-4-nitropyrazole (1.0 equiv) in anhydrous MeOH (10 V).
-
Activation: Cool the solution to 0 °C. Dropwise add a solution of NaOMe (25% in MeOH, 1.2 equiv) over 15 minutes. Causality: Low temperature prevents side reactions at the methyl group or ring opening.
-
Reaction: Allow the mixture to warm to room temperature, then heat to reflux (65 °C) for 4–6 hours. Monitor by TLC/LCMS for the disappearance of the bromide.
-
Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (EtOAc).[8] Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Heptane if necessary.
Step 2: Reduction to 4-Amino-1-methyl-3-methoxypyrazole
Rationale: Catalytic hydrogenation is preferred over metal/acid reductions (Fe/AcOH) to avoid hydrolyzing the methoxy ether.
Reagents: 10% Pd/C, Hydrogen gas (H₂), Methanol/THF.
Protocol:
-
Charge: Dissolve the nitro intermediate (from Step 1) in MeOH/THF (1:1 mixture). Causality: THF improves solubility of the nitro compound.
-
Catalyst: Add 10 wt% of Pd/C (50% wet).
-
Hydrogenation: Purge the vessel with N₂ three times, then H₂ three times. Stir under a balloon of H₂ (1 atm) at room temperature for 12 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Safety: Keep the catalyst wet to prevent ignition.
-
Isolation: Concentrate the filtrate to yield the amine as a chemically unstable oil or low-melting solid. Note: Use immediately in the next step to prevent oxidation.
Step 3: Reductive Benzylation (The Target Synthesis)
Rationale: Reductive amination is superior to direct alkylation with benzyl bromide, which often leads to over-alkylation (tertiary amines) and quaternary salts.
Reagents: Benzaldehyde, Sodium Triacetoxyborohydride (STAB), Acetic Acid (AcOH), Dichloromethane (DCM).
Protocol:
-
Imine Formation: In a reactor, dissolve 4-amino-1-methyl-3-methoxypyrazole (1.0 equiv) and benzaldehyde (1.05 equiv) in DCM (15 V). Add AcOH (1.0 equiv). Stir at room temperature for 2 hours.
-
Checkpoint: Confirm imine formation by LCMS (M+1 peak observed).
-
-
Reduction: Cool the mixture to 0 °C. Add STAB (1.5 equiv) portion-wise over 30 minutes. Causality: STAB is a mild reducing agent that reduces the imine selectively without touching the nitro or pyrazole ring unsaturation.
-
Quench: Stir at room temperature for 4 hours. Quench with saturated aqueous NaHCO₃.
-
Extraction: Separate phases. Extract the aqueous layer with DCM. Combine organics, dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Final Product Data (Expected):
-
Appearance: Off-white solid.
-
1H NMR (400 MHz, DMSO-d₆): δ 7.35-7.25 (m, 5H, Ph), 6.90 (s, 1H, H-5), 5.20 (t, 1H, NH), 4.15 (d, 2H, CH₂), 3.80 (s, 3H, OMe), 3.55 (s, 3H, NMe).
Part 4: Visualization & Logic Mapping
4.1 Synthesis Pathway Diagram
The following Graphviz diagram illustrates the critical flow of the synthesis, highlighting the reagents and intermediate states.
Caption: Linear synthetic route ensuring regiochemical fidelity at the 3-position.
4.2 Pharmacophore & SAR Logic
This diagram explains why this scaffold is used in drug development, mapping structural features to biological interactions.
Caption: Structure-Activity Relationship (SAR) mapping of the scaffold to kinase binding domains.
Part 5: Quantitative Data Summary
| Parameter | Value / Condition | Note |
| Molecular Formula | C₁₂H₁₅N₃O | |
| Molecular Weight | 217.27 g/mol | |
| Step 1 Yield | 85–92% | High efficiency SNAr |
| Step 2 Yield | 95–98% | Quantitative reduction |
| Step 3 Yield | 75–82% | Dependent on imine stability |
| Appearance | White to Off-White Solid | Oxidizes slowly in air |
| Solubility | DMSO, DCM, MeOH | Poor in water |
| pKa (Calc) | ~4.5 (Pyraz-NH) | Weakly basic |
Part 6: References
-
Synthesis of 3-Methoxy-4-nitropyrazoles:
-
Title: Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives.
-
Source:ChemInform / Journal of Heterocyclic Chemistry.
-
URL:[Link] (General reference for 3-alkoxy pyrazole synthesis).
-
-
Reductive Amination Protocols:
-
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride in the Synthesis of Secondary Amines.
-
Source:Journal of Organic Chemistry.
-
URL:[Link]
-
-
Oclacitinib and Pyrazole Kinase Inhibitors:
-
Title: Discovery of Oclacitinib (PF-03394197), a Janus Kinase Inhibitor for the Control of Pruritus in Dogs.
-
Source:Journal of Medicinal Chemistry.
-
URL:[Link]
-
-
Specific Intermediate Data (3-methoxy-1-methyl-1H-pyrazol-4-amine):
-
Title: PubChem Compound Summary for CID 45078774.
-
Source: National Center for Biotechnology Information.
-
URL:[Link]
-
-
General Pyrazole Chemistry:
Sources
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zoetisus.com [zoetisus.com]
- 5. CAS: 332069-74-6 | CymitQuimica [cymitquimica.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 56010-88-9 CAS MSDS (4-METHYLPYRAZOLE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]
Technical Guide: N-Benzyl Aminopyrazole Building Blocks in Drug Discovery
Executive Summary: The "Privileged" Flexible Scaffold
In the landscape of modern medicinal chemistry, the N-benzyl aminopyrazole motif stands as a distinct evolution of the "privileged scaffold" concept. While the pyrazole ring itself is ubiquitous—found in blockbusters like Celecoxib and Sildenafil—the specific introduction of an N-benzyl group, paired with an exocyclic amine, offers a unique vector for structure-based drug design (SBDD).[1]
Unlike rigid N-aryl pyrazoles, the N-benzyl linker introduces a critical degree of rotational freedom (
Part 1: Structural Biology & Pharmacophore Mapping[1]
The Kinase Hinge Binder
The aminopyrazole moiety is a classic ATP-mimetic. In the context of kinase inhibitors, it functions as a bidentate hinge binder:
-
The Exocyclic Amine (
): Acts as a Hydrogen Bond Donor (HBD) to the hinge region backbone carbonyl (e.g., Glu, Leu residues).[1] -
The Pyrazole Nitrogen (
): Acts as a Hydrogen Bond Acceptor (HBA) from the hinge region backbone amide.
The N-Benzyl "Selectivity Switch"
The N-benzyl group serves a different purpose. It projects away from the ATP binding site, often towards the solvent front or into a hydrophobic "gatekeeper" pocket.[1]
-
Entropic Factor: The methylene linker allows the phenyl ring to adopt non-planar conformations relative to the pyrazole core.
-
Pi-Stacking: The benzyl ring frequently engages in
- T-shaped interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) in the protein channel.
Pathway Visualization
The following diagram illustrates the pharmacophore mapping of an N-benzyl aminopyrazole within a generic kinase binding pocket.
Figure 1: Pharmacophore mapping of N-benzyl aminopyrazole. The scaffold bridges the critical H-bond interactions at the hinge with the selectivity-determining hydrophobic interactions in the back pocket.
Part 2: The Regioselectivity Conundrum
The synthesis of N-substituted aminopyrazoles is deceptively simple but plagued by regioselectivity issues. The reaction of a monosubstituted hydrazine with a
-
5-Amino-1-benzylpyrazole (Target A)
-
3-Amino-1-benzylpyrazole (Target B)
Mechanism of Isomerism
The outcome depends on which nitrogen of the hydrazine attacks which carbon of the dielectrophile.
-
Pathway A (Standard): The terminal, more nucleophilic
of the hydrazine attacks the ketone. This leads to the 5-amino isomer.[2][3][4][5] -
Pathway B (Steric/Electronic deviation): If the internal
attacks (rare with benzyl groups, more common with aryl), or if reaction conditions favor Michael addition to the nitrile alkene equivalent, the 3-amino isomer forms.[1]
Decision Matrix: Controlling the Outcome
| Variable | Condition | Major Product | Mechanism Note |
| Substrate | 5-Amino | Terminal | |
| Substrate | Mixed/3-Amino | Competition between 1,2-addition and 1,4-addition. | |
| Temperature | Reflux (Thermodynamic) | 5-Amino | Thermodynamic stability often favors the 5-amino form [1]. |
| Solvent | Ethanol/Acetic Acid | 5-Amino | Standard Knorr-type condensation. |
Synthetic Pathway Diagram
Figure 2: Regioselective divergence in aminopyrazole synthesis.[1] Standard condensation conditions heavily favor the 5-amino isomer.
Part 3: Experimental Protocol (Self-Validating)
This protocol describes the synthesis of 5-amino-1-benzyl-3-phenylpyrazole . It is designed to be self-validating: the precipitation of the product eliminates the need for complex chromatography in most cases.
Materials
-
Benzoylacetonitrile (1.0 eq)[1]
-
Benzylhydrazine dihydrochloride (1.1 eq)[1]
-
Triethylamine (2.5 eq) - Critical to neutralize the HCl salt
-
Ethanol (Absolute)[1]
Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Benzoylacetonitrile (14.5 g, 100 mmol) in Ethanol (150 mL).
-
Addition: Add Benzylhydrazine dihydrochloride (21.4 g, 110 mmol) to the solution. The mixture may remain a suspension.
-
Activation: Dropwise add Triethylamine (35 mL, 250 mmol). Observation: The solution should clear slightly and exotherm as the free base hydrazine is released.
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours.-
Validation Point (TLC): Check TLC (50% EtOAc/Hexane). Starting material (
) should disappear; a new polar spot ( , fluorescent) should appear.[1]
-
-
Workup: Cool the reaction mixture to room temperature. Reduce volume by 50% via rotary evaporation.
-
Precipitation: Pour the concentrate into ice-cold water (300 mL) with vigorous stirring. The product should precipitate as a white to off-white solid.
-
Purification: Filter the solid. Wash with cold water (
mL) to remove triethylamine salts. Recrystallize from minimal hot Ethanol if necessary.
Characterization (Expected)
-
1H NMR (DMSO-d6):
5.25 (s, 2H, ), 5.80 (s, 1H, Pyrazole-H4), 6.20 (br s, 2H, , exchangeable), 7.2-7.5 (m, 10H, Aromatics).[1] -
Key Diagnostic: The Pyrazole-H4 singlet is characteristic. If you see a doublet or splitting, you may have incomplete cyclization or contamination.[1]
Part 4: Strategic Applications & Case Studies
Case Study: JNK3 vs. p38 Selectivity
One of the most compelling arguments for the N-benzyl motif comes from the inhibition of c-Jun N-terminal kinases (JNK).
-
The Challenge: JNK3 and p38 MAPK share high sequence identity in the ATP pocket.
-
The Solution: Researchers found that while rigid Indazole inhibitors bound both enzymes, N-benzyl aminopyrazoles showed >2800-fold selectivity for JNK3 over p38 [2].
-
Mechanism: The "smaller" active site of JNK3 accommodates the planar pyrazole, while the flexible N-benzyl group allows the inhibitor to adopt a conformation that avoids steric clashes present in the p38 pocket. This highlights the "Selectivity Switch" function of the benzyl arm.
Fragment-Based Drug Discovery (FBDD)
N-benzyl aminopyrazoles are ideal fragments for FBDD.
-
Low Molecular Weight: ~173 Da (unsubstituted).
-
Growth Vectors: The exocyclic amine is a perfect handle for amide coupling (e.g., to explore the solvent channel), while the phenyl ring of the benzyl group can be substituted with halogens to probe hydrophobic depth.[1]
Part 5: Future Outlook & Advanced Functionalization
The future of this scaffold lies in C-H Activation . Traditional synthesis relies on pre-functionalized starting materials (e.g., benzoylacetonitrile).[1] Modern catalysis allows for the direct functionalization of the pyrazole C-4 position.
-
C-4 Arylation: Palladium-catalyzed C-H arylation can introduce complexity at the C-4 position after the ring is formed, allowing for the rapid generation of libraries from a single N-benzyl aminopyrazole parent [3].
References
-
Kamenecka, T. M., et al. (2009).[1] Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry. Retrieved from [Link]
-
Fichez, J., et al. (2017).[1] Recent Advances in Aminopyrazoles Synthesis and Functionalization. Retrieved from [Link] (Verified via search context 1.24).
Sources
1-Methyl-3-methoxy-1H-pyrazol-4-amine: Synthesis Intermediates and Process Chemistry
Executive Summary
1-Methyl-3-methoxy-1H-pyrazol-4-amine (CAS: 332069-74-6)[1] is a highly specialized, electron-rich heterocyclic building block. In modern medicinal chemistry, it is prominently featured in the development of advanced active pharmaceutical ingredients (APIs), including selective kinase inhibitors and kappa opioid receptor (KOR) ligands[2]. The specific substitution pattern—a methoxy group at C3 and a methyl group at N1—dictates a unique electronic distribution that enhances the binding affinity and metabolic stability of the final API within deep hydrophobic protein pockets[2]. This whitepaper details the mechanistic causality, step-by-step synthetic protocols, and self-validating quality control measures required to synthesize this critical intermediate.
Retrosynthetic Strategy & Mechanistic Causality
The synthesis of 1-methyl-3-methoxy-1H-pyrazol-4-amine relies on a highly regioselective three-step sequence designed to maximize atom economy and purity.
-
O-Alkylation: The sequence begins with the O-alkylation of 1-methyl-1H-pyrazol-3-ol to yield 3-methoxy-1-methyl-1H-pyrazole (CAS: 1350323-86-2).
-
Electrophilic Nitration: This intermediate undergoes electrophilic aromatic nitration. The causality of the regioselectivity here is strictly governed by the strong +M (resonance) effect of the C3-methoxy group and the +I (inductive) effect of the N1-methyl group. These forces synergistically activate the C4 position, funneling the nitronium electrophile exclusively to form 3-methoxy-1-methyl-4-nitro-1H-pyrazole (CAS: 1201935-85-4)[3].
-
Catalytic Reduction: Finally, chemoselective catalytic hydrogenation reduces the nitro group to the target amine[4].
Retrosynthetic pathway for 1-methyl-3-methoxy-1H-pyrazol-4-amine synthesis.
Step-by-Step Methodologies
Synthesis of 3-Methoxy-1-methyl-1H-pyrazole (Intermediate 1)
Causality: 3-Hydroxypyrazoles exhibit tautomerism (pyrazol-3-ol vs. pyrazolin-3-one). To prevent unwanted N-alkylation, the reaction is conducted in a highly polar aprotic solvent (DMF) with a soft base (K₂CO₃) at low temperatures. This maximizes the nucleophilicity of the oxygen atom over the nitrogen.
Protocol:
-
Charge a dry, nitrogen-purged reactor with 1-methyl-1H-pyrazol-3-ol (1.0 eq) and anhydrous DMF (10 volumes).
-
Add K₂CO₃ (1.5 eq) and agitate for 30 minutes at 20 °C to generate the pyrazolate anion.
-
Cool the reactor to 0–5 °C. Dropwise add methyl iodide (1.1 eq) over 1 hour to maintain thermodynamic control.
-
Warm to 20 °C and stir for 4 hours.
-
Quench with chilled water, extract with ethyl acetate (3x), and wash the organic layer with a 5% LiCl aqueous solution to completely remove residual DMF.
-
Dry over Na₂SO₄ and concentrate in vacuo to yield 3-methoxy-1-methyl-1H-pyrazole.
Electrophilic Nitration to 3-Methoxy-1-methyl-4-nitro-1H-pyrazole (Intermediate 2)
Causality: The electron-rich pyrazole ring is susceptible to oxidative degradation. Using a strictly controlled temperature profile (T < 5 °C) prevents ring opening and limits the formation of over-oxidized byproducts.
Protocol:
-
Cool concentrated H₂SO₄ (5.0 volumes) to 0 °C in a jacketed Hastelloy reactor.
-
Slowly charge 3-methoxy-1-methyl-1H-pyrazole (1.0 eq) into the acid, maintaining T < 10 °C.
-
Prepare a nitrating mixture of fuming HNO₃ (1.2 eq) and H₂SO₄ (1.0 volume). Add this dropwise over 2 hours, strictly keeping T < 5 °C.
-
Stir for 1 hour at 5 °C, then warm to 20 °C for 3 hours to drive the reaction to completion.
-
Pour the reaction mass over crushed ice. The product precipitates immediately as a pale yellow solid.
-
Filter the solid and wash extensively with cold water[3].
Catalytic Hydrogenation to 1-Methyl-3-methoxy-1H-pyrazol-4-amine
Causality: While dissolving metal reductions (Fe/HCl) are chemically viable, they introduce heavy metal impurities that violate ICH Q3D guidelines for pharmaceutical APIs. Catalytic hydrogenation over Pd/C ensures a clean, atom-economical reduction with a simple filtration workup.
Protocol:
-
In a high-pressure autoclave, suspend 3-methoxy-1-methyl-4-nitro-1H-pyrazole (1.0 eq) in HPLC-grade methanol (15 volumes).
-
Add 10% Pd/C (0.05 eq Pd). Purge the vessel with N₂ three times to remove oxygen and prevent catalyst ignition.
-
Introduce H₂ gas to a pressure of 3 bar (45 psi).
-
Stir vigorously at 25 °C. Utilize the reactor's cooling jacket to maintain T < 30 °C during this highly exothermic reduction.
-
Purge the reactor with N₂, filter the catalyst through a Celite pad, and concentrate the filtrate under reduced pressure to yield the target amine[1].
-
(Optional) Dissolve the free base in diethyl ether and bubble anhydrous HCl gas to precipitate 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride, which possesses a significantly enhanced shelf-life[4].
Quantitative Data & Process Parameters
| Step | Intermediate/Product | Yield (%) | Target Purity (HPLC) | Key Thermodynamic/Process Parameter |
| 1 | 3-Methoxy-1-methyl-1H-pyrazole | 78 - 82% | >98.0% | T_max = 5 °C (Exothermic alkylation) |
| 2 | 3-Methoxy-1-methyl-4-nitro-1H-pyrazole | 85 - 89% | >99.0% | T_max = 5 °C (Highly exothermic nitration) |
| 3 | 1-Methyl-3-methoxy-1H-pyrazol-4-amine | 92 - 95% | >99.5% | P_H2 = 3 bar, T = 25 °C |
Self-Validating Quality Control Protocols
A robust chemical process must be self-validating. This requires incorporating In-Process Controls (IPCs) that act as logical gates; the process cannot proceed to the next node unless specific chemical criteria are met. The workflow below illustrates the strict remediation loops triggered if an IPC fails during the synthesis.
Self-Validating In-Process Control (IPC) Workflow for Pyrazole Synthesis.
References
- PubChem. "3-methoxy-1-methyl-1H-pyrazol-4-amine | C5H9N3O | CID 45078774". National Institutes of Health.
- Sigma-Aldrich. "3-Methoxy-1-methyl-1H-pyrazol-4-amine | 332069-74-6".
- ChemicalBook. "3-methoxy-1-methyl-4-nitropyrazole | 1201935-85-4".
- Sigma-Aldrich. "3-Methoxy-1-methyl-1H-pyrazole | 1350323-86-2".
- Google Patents. "WO2018096510A1 - Ligands opioïdes kappa hétéroarylphénoxy benzamide".
Sources
- 1. 3-methoxy-1-methyl-1H-pyrazol-4-amine | C5H9N3O | CID 45078774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2018096510A1 - Ligands opioïdes kappa hétéroarylphénoxy benzamide - Google Patents [patents.google.com]
- 3. 3-甲氧基-1-甲基-4-硝基-1H-吡唑 CAS#: 1201935-85-4 [m.chemicalbook.com]
- 4. 3-Methoxy-1-methyl-1H-pyrazol-4-amine | 332069-74-6 [sigmaaldrich.com]
Heterocyclic Amines: The Pharmacophore Backbone of Kinase Inhibitor Discovery
Executive Summary
The human kinome, comprising over 500 protein kinases, represents one of the most fruitful target classes in modern oncology and immunology. Central to the success of small-molecule kinase inhibitors is the heterocyclic amine motif. This structural class—encompassing pyrimidines, quinazolines, indazoles, and purines—serves as the requisite "adenine mimic," anchoring the inhibitor within the ATP-binding pocket via critical hydrogen bonds at the hinge region.
This technical guide dissects the structural rationale, synthetic accessibility, and biochemical validation of heterocyclic amines in kinase drug discovery. It is designed for medicinal chemists and pharmacologists seeking to optimize scaffold design and execute robust screening cascades.
Structural Biology: The Adenine Mimicry Hypothesis
The ATP-binding site of a kinase is a cleft located between the N-terminal and C-terminal lobes.[1][2][3] The two lobes are connected by a flexible segment known as the hinge region .[3] ATP binds here, with its adenine ring forming two key hydrogen bonds with the backbone residues of the hinge.
Successful kinase inhibitors hijack this recognition motif. Heterocyclic amines are privileged scaffolds because they possess a donor-acceptor (D-A) or acceptor-donor-acceptor (A-D-A) hydrogen bonding pattern that complements the hinge backbone.
The Hinge Interaction Model
Most Type I inhibitors (ATP-competitive) rely on a mono- or bicyclic nitrogen heterocycle to occupy the adenine pocket.
-
The Acceptor: A ring nitrogen (e.g., N1 of pyrimidine) accepts a hydrogen bond from the backbone amide NH of the hinge residue (often Met, Leu, or Glu).
-
The Donor: An exocyclic amine or ring NH donates a hydrogen bond to the backbone carbonyl of the adjacent hinge residue.
Figure 1: Schematic representation of the canonical hydrogen bonding network between a heterocyclic amine inhibitor and the kinase hinge region.
Privileged Scaffolds and FDA Precedents
The choice of heterocycle dictates not only potency but also physicochemical properties (logP, solubility) and metabolic stability. The table below summarizes key heterocyclic cores found in FDA-approved kinase inhibitors.
| Heterocyclic Core | Representative Drug | Target | Hinge Binding Motif |
| Quinazoline | Gefitinib, Erlotinib | EGFR | N1 accepts H-bond; C4-amine donates H-bond. |
| Aminopyrimidine | Imatinib, Nilotinib | BCR-ABL | Pyrimidine N and anilino NH form bidentate interaction. |
| Pyrrolo-pyrimidine | Ruxolitinib | JAK1/2 | Mimics the purine core of ATP directly. |
| Indazole | Axitinib | VEGFR | Indazole NH acts as donor; N2 acts as acceptor. |
| Aminopyridine | Crizotinib | ALK/ROS1 | 2-aminopyridine motif interacts with hinge residues. |
Synthetic Chemistry: Constructing the Core
The most critical step in synthesizing these inhibitors is often the installation of the amine functionality onto the heteroaryl core. While nucleophilic aromatic substitution (
Protocol: Palladium-Catalyzed C-N Cross-Coupling
This protocol describes the coupling of a heteroaryl chloride (e.g., 4-chloropyrimidine) with an aniline derivative. This reaction is sensitive to oxygen and moisture; Schlenk technique or a glovebox is recommended.
Reagents:
-
Substrate: Heteroaryl chloride (1.0 equiv)
-
Amine: Aniline derivative (1.2 equiv)
-
Catalyst:
(Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%) -
Ligand: Xantphos or BrettPhos (2-4 mol%)
-
Base:
(Cesium carbonate) (2.0 equiv) -
Solvent: 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Methodology:
-
Preparation: In a dry reaction vial equipped with a magnetic stir bar, add the heteroaryl chloride (1.0 mmol), aniline (1.2 mmol), and
(2.0 mmol). -
Catalyst Addition: Add
(18 mg, 0.02 mmol) and Xantphos (23 mg, 0.04 mmol). Note: Pre-complexation of Pd and ligand in a separate vial for 5 mins can enhance reproducibility. -
Degassing: Seal the vial with a septum. Evacuate and backfill with dry nitrogen or argon three times.
-
Solvation: Inject anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Heat the mixture to 100°C for 4–12 hours. Monitor conversion via LC-MS.
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).
Self-Validating Checkpoint:
-
Observation: The reaction mixture should turn from dark purple/red (active Pd species) to black (precipitated Pd) upon completion or decomposition.
-
LC-MS: Look for the
peak of the product. The disappearance of the aryl chloride peak is the primary endpoint.
Figure 2: Workflow for the Buchwald-Hartwig amination, the primary synthetic route for generating kinase inhibitor libraries.
Biochemical Profiling & Selectivity[4][5][6][7]
Once synthesized, the heterocyclic amine must be profiled for potency (
Selectivity Logic: Type I vs. Type II
-
Type I Inhibitors: Bind to the active conformation (DFG-in). They are often less selective because the active ATP pocket is structurally similar across kinases.
-
Type II Inhibitors: Bind to the inactive conformation (DFG-out). They exploit a hydrophobic pocket adjacent to the ATP site (allosteric site), often yielding higher selectivity.
Protocol: FRET-Based Kinase Activity Assay (LanthaScreen)
This assay measures the phosphorylation of a substrate using Fluorescence Resonance Energy Transfer (FRET).
Reagents:
-
Fluorescein-labeled substrate (peptide)
-
ATP (
concentration) -
Test Compound (Heterocyclic Amine)
-
Terbium-labeled antibody (detects phosphorylation)
Methodology:
-
Compound Plating: Dispense test compounds (10-point dose response) into a 384-well plate (active volume 10 µL).
-
Enzyme Reaction: Add Kinase, Fluorescein-substrate, and ATP. Incubate at room temperature for 60 minutes.
-
Detection: Add Terbium-labeled antibody diluted in EDTA buffer. The EDTA stops the kinase reaction.
-
Readout: The antibody binds the phosphorylated substrate. This brings the Terbium (donor) and Fluorescein (acceptor) into proximity.
-
Analysis: Measure TR-FRET emission ratio (520 nm / 495 nm). A decrease in signal indicates kinase inhibition.
References
-
Roskoski, R. Jr. (2019). "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research. Link
-
Zhang, J., Yang, P. L., & Gray, N. S. (2009). "Targeting cancer with small molecule kinase inhibitors."[6][7][10][11] Nature Reviews Cancer. Link
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link
-
LanthaScreen™ Eu Kinase Binding Assay. ThermoFisher Scientific Technical Guide. Link
-
Traxler, P., & Furet, P. (1999). "Strategies toward the design of novel and selective protein tyrosine kinase inhibitors." Pharmacology & Therapeutics.[12][13] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. How Ligands Interact with the Kinase Hinge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 10. Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 11. pubs.acs.org [pubs.acs.org]
- 12. FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
Methodological & Application
Application Note: Reductive Amination of 3-Methoxy-1-methyl-1H-pyrazol-4-amine with Benzaldehyde
Executive Summary & Chemical Context
The functionalization of electron-deficient heterocyclic amines is a recurring bottleneck in medicinal chemistry. 3-Methoxy-1-methyl-1H-pyrazol-4-amine (Free base CAS: 332069-74-6; HCl salt CAS: 1431962-46-7)[1][2] is a highly privileged building block, frequently utilized in the synthesis of PI3K/Akt/mTOR pathway inhibitors[3] and novel anti-leishmaniasis therapeutics[4].
This application note provides a comprehensive, field-validated guide for the reductive amination of 3-methoxy-1-methyl-1H-pyrazol-4-amine with benzaldehyde to yield N-benzyl-3-methoxy-1-methyl-1H-pyrazol-4-amine. We detail the mechanistic causality behind reagent selection and provide two self-validating experimental protocols designed to overcome the inherent low nucleophilicity of the aminopyrazole core.
Mechanistic Rationale: Overcoming Electron-Deficiency
The primary challenge in this transformation is the electronic nature of the substrate. The lone pair of electrons on the C4-primary amine is heavily delocalized into the electron-deficient pyrazole
The Causality of Side Reactions: Under standard reductive amination conditions (e.g., NaBH(OAc)₃ in DCM/AcOH), the initial nucleophilic attack of the amine onto benzaldehyde is exceptionally slow. Because the reducing agent is present in the reaction mixture from the start, it competitively reduces the unreacted benzaldehyde into benzyl alcohol before the imine can form. This leads to poor yields, messy reaction profiles, and difficult chromatographic separations[5].
To circumvent this, the reaction must be driven by either strong Brønsted acid activation or Lewis acid pre-condensation :
-
The Silane/TFA Strategy (Protocol A): Trifluoroacetic acid (TFA) serves a dual purpose. It aggressively protonates the benzaldehyde carbonyl, increasing its electrophilicity to force the nucleophilic attack by the weak aminopyrazole. Subsequently, TFA drives the dehydration of the hemiaminal to form a highly reactive iminium ion. Triethylsilane (Et₃SiH) is then introduced as a mild hydride donor that selectively reduces the iminium species without reducing the protonated aldehyde[5].
-
The Lewis Acid Strategy (Protocol B): Titanium(IV) isopropoxide (Ti(OiPr)₄) acts as both a Lewis acid to activate the aldehyde and a water scavenger to irreversibly drive the equilibrium toward imine formation. Only after the imine is fully formed is the hydride source (NaBH(OAc)₃) added.
Mechanistic pathway of Et3SiH/TFA mediated reductive amination.
Experimental Protocols
The following workflows are designed as self-validating systems. In-process controls (TLC and LC-MS) are embedded to ensure the reaction state is verified before proceeding to the next chemical event.
Experimental workflow comparison for Protocols A and B.
Protocol A: Silane-Mediated Reduction (Preferred for Scalability)
Adapted from the robust methodology developed for electron-poor heterocycles[5].
Reagents:
-
3-Methoxy-1-methyl-1H-pyrazol-4-amine (1.0 equiv, 10 mmol, 1.27 g)
-
Benzaldehyde (1.2 equiv, 12 mmol, 1.22 mL)
-
Trifluoroacetic acid (TFA) (10.0 equiv, 100 mmol, 7.65 mL)
-
Triethylsilane (Et₃SiH) (2.5 equiv, 25 mmol, 4.00 mL)
-
Dichloromethane (DCM) (0.2 M, 50 mL)
Step-by-Step Procedure:
-
Imine Assembly: In an oven-dried round-bottom flask under N₂, dissolve the aminopyrazole and benzaldehyde in anhydrous DCM (50 mL).
-
Note: If using the HCl salt of the amine, add 1.0 equiv of DIPEA and stir for 15 mins prior to aldehyde addition.
-
-
Acidic Activation: Cool the mixture to 0 °C using an ice bath. Add TFA dropwise over 5 minutes. Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Self-Validation (LC-MS): Aliquot 10 µL into MeOH. You should observe the iminium ion mass (
) and the disappearance of the starting amine ( ).
-
-
Reduction: Re-cool the flask to 0 °C. Add Et₃SiH dropwise via syringe. The reaction is mildly exothermic. Stir at room temperature for 2–4 hours.
-
Quench & Workup: Cool the mixture to 0 °C and carefully quench by slowly adding 4 M aqueous KOH until the aqueous layer reaches pH 10–11. Extract the aqueous layer with DCM (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, gradient of 20% to 60% EtOAc in Hexanes) to yield the pure N-benzyl derivative.
Protocol B: Lewis Acid Pre-Activation
Reagents:
-
3-Methoxy-1-methyl-1H-pyrazol-4-amine (1.0 equiv, 10 mmol, 1.27 g)
-
Benzaldehyde (1.1 equiv, 11 mmol, 1.12 mL)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 equiv, 20 mmol, 5.9 mL)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 equiv, 20 mmol, 4.24 g)
-
1,2-Dichloroethane (DCE) (0.2 M, 50 mL)
Step-by-Step Procedure:
-
Condensation: Dissolve the aminopyrazole and benzaldehyde in anhydrous DCE (50 mL) under N₂. Add Ti(OiPr)₄ in one portion. Stir the reaction mixture at room temperature for 12 hours.
-
Self-Validation (TLC): The formation of the imine is typically indicated by a bright yellow spot under UV (254 nm) that runs higher than the starting amine.
-
-
Reduction: Add solid NaBH(OAc)₃ in small portions over 10 minutes. Stir the resulting suspension at room temperature for 4–6 hours.
-
Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (50 mL). Crucial Step: This will generate a thick white precipitate of titanium dioxide salts. Stir vigorously for 30 minutes, then filter the entire biphasic mixture through a pad of Celite, washing the pad thoroughly with DCM.
-
Extraction: Separate the layers of the filtrate. Extract the aqueous phase with DCM (2 × 30 mL). Dry the combined organics over Na₂SO₄ and concentrate. Purify via flash chromatography.
Quantitative Data and Method Comparison
When selecting the appropriate protocol for the reductive amination of 3-methoxy-1-methyl-1H-pyrazol-4-amine, researchers must balance reaction time against purification difficulty. The data below summarizes the expected outcomes based on the mechanistic pathways utilized.
| Parameter | Protocol A (Et₃SiH / TFA) | Protocol B (Ti(OiPr)₄ / NaBH(OAc)₃) |
| Primary Mechanism | Brønsted acid activation / Hydride transfer | Lewis acid condensation / Hydride transfer |
| Typical Yield | 75% – 85% | 60% – 70% |
| Total Reaction Time | 3 – 5 hours | 16 – 18 hours |
| Major Byproducts | Trace benzyl alcohol | Benzyl alcohol (5-10%), Titanium salts |
| Scalability | Excellent (Kilogram scale proven) | Moderate (Filtration of Ti-salts is tedious on scale) |
| Product[M+H]⁺ | 218.1 | 218.1 |
Table 1: Comparative analysis of reductive amination methodologies for electron-deficient aminopyrazoles.
References
-
PubChem Compound Summary for CID 45078774, 3-methoxy-1-methyl-1H-pyrazol-4-amine National Center for Biotechnology Information. URL:[Link]
-
Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors PubMed Central (PMC), National Institutes of Health. URL:[Link]
-
Synthesis of new aminopyrazole analogues with promising anti-leishmaniosis activity Cecchini, C. et al., Archive Ouverte UNIGE, University of Geneva. URL:[Link]
Sources
- 1. 3-methoxy-1-methyl-1H-pyrazol-4-amine | C5H9N3O | CID 45078774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride 97% | CAS: 1431962-46-7 | AChemBlock [achemblock.com]
- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unige.ch [unige.ch]
- 5. Thieme E-Books & E-Journals - [thieme-connect.com]
Application Note: One-Pot Synthesis of Secondary Pyrazole Amines
This Application Note is designed for medicinal chemists and process development scientists. It details two distinct, high-fidelity protocols for synthesizing secondary pyrazole amines—a critical scaffold in kinase inhibitor discovery (e.g., p38 MAPK, BRAF inhibitors).
Executive Summary
Secondary pyrazole amines (
This guide presents two validated one-pot strategies to overcome these bottlenecks:
-
De Novo "Thio-Click" Cascade: A three-component reaction constructing the pyrazole ring and the secondary amine simultaneously. Best for generating diverse libraries from simple acyclic precursors.
-
Reductive Alkylation: A robust condensation-reduction sequence for late-stage functionalization of existing aminopyrazoles.
Method A: De Novo "Thio-Click" Cascade (The Isothiocyanate Route)
Best For: Synthesizing 5-amino-pyrazole-4-carbonitriles with N-alkyl or N-aryl substituents directly from acyclic precursors.
Mechanistic Principle
This method utilizes a "telescoped" one-pot sequence. An active methylene compound (e.g., malononitrile) reacts with an isothiocyanate to form a thioamide anion. To prevent sulfur participation in the final ring, the sulfur is "masked" via methylation (using MeI), creating a ketene
Reagents & Stoichiometry
| Component | Role | Equivalents |
| Malononitrile | Active Methylene Backbone | 1.0 equiv |
| Isothiocyanate ( | Amine Source | 1.0 equiv |
| Base (NaH or | Deprotonation | 1.1 - 2.0 equiv |
| Methyl Iodide (MeI) | S-Alkylation (Activation) | 1.1 equiv |
| Hydrazine ( | Cyclization Agent | 1.2 equiv |
| Solvent | DMF (Dimethylformamide) | 0.5 M |
Detailed Protocol
Step 1: Thioamide Formation
-
Charge a flame-dried round-bottom flask with NaH (60% dispersion in oil, 1.1 equiv) under inert atmosphere (
). -
Add anhydrous DMF (5 mL/mmol) and cool to 0 °C.
-
Add Malononitrile (1.0 equiv) dropwise. Stir for 15 min until
evolution ceases (solution turns clear/yellow). -
Add the Isothiocyanate (
, 1.0 equiv) dropwise. -
Warm to Room Temperature (RT) and stir for 1–2 hours. Checkpoint: The solution typically turns deep orange/red, indicating the formation of the enethiolate anion.
Step 2: S-Methylation (Activation)
6. Cool the mixture back to 0 °C.
7. Add Methyl Iodide (MeI, 1.1 equiv) dropwise. Caution: Exothermic.
8. Stir at RT for 1 hour. The intermediate formed is the ketene
Step 3: Cyclization 9. Add Hydrazine Hydrate (or substituted hydrazine, 1.2 equiv) directly to the reaction mixture. 10. Heat the mixture to 80–100 °C for 2–4 hours.
- Mechanism:[1][2][3][4][5] Hydrazine attacks the electrophilic carbon, displacing the
group (methanethiol byproduct), followed by intramolecular attack on the nitrile.
- Workup: Pour the reaction mixture into crushed ice/water. The product usually precipitates as a solid. Filter, wash with water, and recrystallize (EtOH) or purify via flash chromatography.
Mechanistic Visualization
Caption: Sequential assembly of the pyrazole core. The S-methylation step is critical to convert the sulfur into a good leaving group (
Method B: One-Pot Reductive Amination
Best For: Derivatizing commercially available 5-aminopyrazoles with alkyl groups. Constraint: Not suitable for N-arylation (use Chan-Lam coupling for aryl groups).
Protocol Overview
Direct alkylation of aminopyrazoles with alkyl halides often leads to poly-alkylation or ring nitrogen alkylation. Reductive amination via the imine (Schiff base) is highly selective for the exocyclic amine.
Detailed Protocol
Reagents: 5-Aminopyrazole (1.0 equiv), Aldehyde (1.1 equiv),
-
Imine Formation:
-
Dissolve 5-aminopyrazole and aldehyde in anhydrous MeOH (0.2 M).
-
Optional: Add 3Å molecular sieves or catalytic acetic acid (1-2 drops) to accelerate imine formation.
-
Reflux for 2–4 hours. Monitor by TLC (disappearance of amine).
-
Note: Aminopyrazoles are less nucleophilic than standard anilines; heat is often required to drive the equilibrium.
-
-
Reduction:
-
Cool the mixture to 0 °C.
-
Add Sodium Borohydride (
) portion-wise (Caution: gas evolution). -
Alternative: For acid-sensitive substrates, use
at pH 5–6. -
Stir at RT for 1 hour.
-
-
Workup:
-
Quench with saturated
. Extract with EtOAc.[6] -
Wash with brine, dry over
, and concentrate.
-
Scope and Troubleshooting
Comparative Analysis
| Feature | Method A (Thio-Click) | Method B (Reductive Amination) |
| Primary Bond Formed | Pyrazole Ring Construction | Exocyclic C-N Bond |
| Substrate Class | Thioamides / Isothiocyanates | Aldehydes + Aminopyrazoles |
| Product Type | N-Alkyl or N-Aryl Amines | N-Alkyl Amines Only |
| Atom Economy | High (Multicomponent) | Moderate (Requires Reducing Agent) |
| Key Limitation | Requires handling MeI (toxic) | Difficult for sterically hindered aldehydes |
Troubleshooting Guide
-
Problem (Method A): Low Yield / Tar Formation.
-
Cause: Incomplete S-methylation or polymerization of the isothiocyanate.
-
Solution: Ensure the reaction is kept at 0 °C during MeI addition. Verify the quality of NaH.
-
-
Problem (Method B): No Reaction (Imine not forming).
-
Cause: Low nucleophilicity of the aminopyrazole.
-
Solution: Switch solvent to Toluene and use a Dean-Stark trap to remove water, forcing the equilibrium. Once the imine is formed, switch to MeOH for reduction.[7]
-
-
Problem: Regioselectivity (Ring N-alkylation).
-
Solution: Method A is inherently regioselective for the exocyclic amine because the bond is formed before the ring closes. Method B avoids ring alkylation by using hydride reduction, which does not affect the ring nitrogens under these conditions.
-
Safety & Hazards
-
Methyl Iodide (MeI): Highly toxic alkylating agent. Use in a well-ventilated fume hood. Destroy excess MeI with aqueous ammonia or nucleophilic scavengers before disposal.
-
Hydrazine: Carcinogenic and unstable. Use hydrazine hydrate (safer than anhydrous).
-
Sodium Borohydride: Flammable solid; releases hydrogen gas upon contact with acid or moisture.
References
-
Regioselective One-Pot Synthesis of Anilino-Pyrazoles
- Source:ResearchGate / European Journal of Medicinal Chemistry
- Context: Describes the active methylene + isothiocyan
-
Reductive Amin
-
Synthesis of 5-Aminopyrazoles via Ketene N,S-Acetals
- Source:Beilstein Journal of Organic Chemistry
- Context: Detailed review of the displacement of methylthio groups by hydrazine to form aminopyrazoles.
-
Chan-Lam Coupling for N-Aryl
- Source:RSC Advances
- Context: Copper-catalyzed oxidative coupling for installing aryl groups on aminopyrazoles (altern
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. scispace.com [scispace.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: High-Efficiency Reduction of Pyrazole-Derived Schiff Bases via Sodium Borohydride (NaBH₄)
Executive Summary & Biological Context
In the landscape of medicinal chemistry, the pyrazole scaffold is a "privileged structure" due to its prevalence in blockbuster drugs (e.g., Celecoxib, Rimonabant). While pyrazole-derived Schiff bases (imines) exhibit antimicrobial and anti-inflammatory properties, they often suffer from hydrolytic instability in vivo.
Reducing these Schiff bases to their corresponding secondary amines (
-
Chemical Stability: Prevents hydrolysis of the azomethine bond (
) back to the aldehyde and amine. -
Conformational Flexibility: The
hybridized amine allows for better induced-fit binding in enzyme active sites compared to the rigid planar imine. -
Solubility Profile: Secondary amines can be converted to hydrochloride salts, significantly improving aqueous solubility for bioavailability studies.
This guide details the standard operating procedure (SOP) for using Sodium Borohydride (
Mechanistic Insight
Understanding the mechanism is vital for troubleshooting. The reaction is not a direct hydride transfer in isolation; it relies heavily on the solvent (typically Methanol or Ethanol) to mediate proton transfer.
Reaction Pathway[1][2][3][4][5][6][7][8]
-
Nucleophilic Attack: The borohydride anion (
) delivers a hydride ( ) to the electrophilic carbon of the imine ( ). -
Intermediate Formation: A boron-nitrogen complex or alkoxide-like intermediate is formed.
-
Protonation: The solvent (MeOH) donates a proton to the nitrogen, yielding the secondary amine and methoxyborates.
Visualization: Chemoselective Reduction Mechanism
Experimental Protocol (SOP)
Safety Warning:
Materials & Reagents
-
Substrate: Pyrazole-Schiff base (0.01 mol).
-
Reducing Agent: Sodium Borohydride (
), 98% purity. -
Solvent: Absolute Methanol (MeOH) or Ethanol (EtOH). Note: MeOH is faster but degrades reagents quicker; EtOH is slower but more controlled.
-
Quenching Agent: Glacial Acetic Acid or dilute HCl.
-
Extraction: Dichloromethane (DCM) or Ethyl Acetate.
Step-by-Step Methodology
-
Dissolution:
-
In a 100 mL round-bottom flask (RBF), dissolve 1.0 equivalent (eq) of the Pyrazole Schiff base in 20 mL of absolute Methanol.
-
Checkpoint: Ensure complete solubility. If the Schiff base is insoluble, add minimal DCM or warm slightly (do not exceed 40°C).
-
-
Reagent Addition (The Critical Step):
-
Cool the solution to 0–5°C (ice bath) to minimize side reactions and rapid
evolution. -
Add 1.5 to 2.0 equivalents of
portion-wise (small spatula tips) over 15–20 minutes. -
Why? Adding all at once causes vigorous frothing and potential "boil-over."
-
-
Reaction Phase:
-
Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 1–4 hours.
-
Optional: If the imine is sterically hindered (e.g., ortho-substituted aryl groups), reflux at 60°C for 2 hours.
-
-
Monitoring:
-
Check progress via Thin Layer Chromatography (TLC).[1]
-
Mobile Phase: Hexane:Ethyl Acetate (7:3).
-
Visualization: The bright yellow color of the Schiff base should fade/disappear. The product (amine) is usually colorless and more polar (lower
) than the starting material.
-
-
Quenching & Workup:
-
Once complete, pour the reaction mixture into 100 mL of ice-cold water.
-
Neutralize excess borohydride by adding dilute Acetic Acid dropwise until effervescence ceases (pH ~7).
-
Precipitation: In many cases, the secondary amine precipitates as a solid.[2] Filter and wash with cold water.
-
Extraction (if no precipitate): Extract with DCM (
mL). Dry organic layer over anhydrous and evaporate.[3]
-
Workflow Visualization
Optimization & Troubleshooting
If yields are low (<70%) or the reaction is incomplete, consult the following parameter adjustments.
Table 1: Critical Process Parameters (CPP)
| Parameter | Standard Condition | Adjustment for Low Reactivity | Rationale |
| Solvent | Methanol (MeOH) | Ethanol (EtOH) or IPA | MeOH promotes fast reaction but decomposes |
| Stoichiometry | 1.5 eq | 3.0 - 4.0 eq | Moisture in the solvent consumes hydride. Excess reagent compensates for "wet" solvents or steric hindrance. |
| pH | Neutral/Basic | Add Lewis Acid ( | Luche Reduction: Adding Cerium Chloride can activate the imine carbon if the pyrazole ring is highly electron-rich (deactivating the imine). |
| Temperature | Room Temp (25°C) | Reflux (65-78°C) | Increases kinetic energy for sterically crowded imines (e.g., ortho-nitro substitution). |
Characterization: Proving the Transformation
Validation of the reduction is best achieved via 1H NMR and FT-IR .
Table 2: Spectral Validation Markers
| Technique | Feature | Schiff Base (Starting Material) | Secondary Amine (Product) |
| FT-IR | Strong peak at 1610–1630 cm⁻¹ | Disappears | |
| FT-IR | Absent (unless on Pyrazole ring) | New, sharp peak at 3300–3400 cm⁻¹ | |
| 1H NMR | Azomethine Proton | Singlet ( | Disappears |
| 1H NMR | Methylene Protons | Absent | New doublet/singlet ( |
| 1H NMR | Amine Proton | Absent | Broad singlet ( |
References
-
Synthesis and Characterization of Pyrazole Derivatives (JOCPR) Protocol validation for pyrazole-amine synthesis using NaBH4 in Isopropyl Alcohol. [Link]
-
Reduction of Schiff Bases with Sodium Borohydride (Billman & Diesing) Foundational study establishing the chemoselectivity of NaBH4 for imines over nitro/chloro groups. [Link]
-
Reductive Amination Procedures (ACS J. Org. Chem) Detailed mechanistic comparison of direct vs. indirect reductive amination in methanol. [Link]
-
Biological Activity of Pyrazole Schiff Bases (NIH/PubMed) Context on the pharmacological importance of these scaffolds. [Link]
-
Master Organic Chemistry: NaBH4 Reduction Mechanism General mechanistic grounding for hydride reductions. [Link]
Sources
Application Note: Synthesis and Isolation of N-Benzyl-3-methoxy-1-methyl-1H-pyrazol-4-amine Hydrochloride
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide
Introduction & Scope
Nitrogen-rich heterocyclic scaffolds, particularly pyrazole derivatives, are privileged structures in medicinal chemistry due to their profound impact on target affinity, metabolic stability, and physicochemical properties [1]. The target molecule, N-benzyl-3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride , serves as a highly functionalized, orthogonally protected building block for kinase inhibitors and central nervous system (CNS) therapeutics.
This application note details a robust, scalable, and self-validating protocol for synthesizing this compound from 3-methoxy-1-methyl-1H-pyrazol-4-amine [2]. By utilizing a highly controlled reductive amination followed by anhydrous salt precipitation, this workflow eliminates the risk of over-alkylation and ensures the isolation of a bench-stable, highly crystalline active pharmaceutical ingredient (API) intermediate.
Mechanistic Rationale & Experimental Design
The synthesis is divided into two distinct chemical transformations:
-
Selective Reductive Amination: Direct alkylation of primary pyrazole amines with benzyl bromide typically yields a complex mixture of primary, secondary, and tertiary amines. To enforce strict mono-alkylation, we employ a reductive amination strategy. The addition of catalytic acetic acid accelerates the condensation of the primary amine with benzaldehyde to form a transient iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the hydride source because its electron-withdrawing acetate groups render it exceptionally mild; it selectively reduces the electrophilic iminium intermediate without reducing the unreacted aldehyde [3].
-
Anhydrous Salt Formation: The resulting free base is an oil that is susceptible to oxidative degradation. Converting it to a hydrochloride salt using anhydrous 4M HCl in dioxane ensures rapid crystallization. The exclusion of water during this step is critical to prevent the acid-catalyzed hydrolysis of the sensitive C3-methoxy ether on the pyrazole ring.
Reaction Pathway
Reaction pathway for the reductive amination and subsequent HCl salt formation.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 3-Methoxy-1-methyl-1H-pyrazol-4-amine | 127.15 | 1.00 | 1.27 g (10.0 mmol) | Starting Material |
| Benzaldehyde (freshly distilled) | 106.12 | 1.05 | 1.11 g (10.5 mmol) | Electrophile |
| NaBH(OAc)₃ | 211.94 | 1.50 | 3.18 g (15.0 mmol) | Reducing Agent |
| Acetic Acid (Glacial) | 60.05 | 1.00 | 0.60 g (10.0 mmol) | Catalyst / Activator |
| 1,2-Dichloroethane (DCE) | 98.96 | Solvent | 40.0 mL | Reaction Medium |
| 4M HCl in Dioxane | 36.46 (HCl) | 1.20 | 3.0 mL (12.0 mmol) | Salt Former |
| Diethyl Ether (Et₂O) (anhydrous) | 74.12 | Solvent | 20.0 mL | Crystallization Matrix |
Step-by-Step Experimental Protocol
Phase 1: Iminium Formation and Reduction
-
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-methoxy-1-methyl-1H-pyrazol-4-amine (1.27 g, 10.0 mmol) and anhydrous DCE (40 mL).
-
Electrophile Addition: Inject freshly distilled benzaldehyde (1.11 g, 10.5 mmol) followed by glacial acetic acid (0.60 g, 10.0 mmol).
-
Causality Check: Pre-stirring this mixture for 30 minutes at 25 °C allows the equilibrium to favor the iminium ion prior to the introduction of the reducing agent, minimizing the direct reduction of benzaldehyde to benzyl alcohol.
-
-
Reduction: Cool the reaction mixture slightly using an ambient water bath (20 °C). Add NaBH(OAc)₃ (3.18 g, 15.0 mmol) portion-wise over 10 minutes to manage mild exotherms.
-
In-Process Control (IPC): Stir the opaque suspension at room temperature for 3–4 hours. Monitor reaction completion via LC-MS or TLC (Eluent: 50% EtOAc in Hexanes). The primary amine should be completely consumed.
Phase 2: Workup and Free Base Isolation
-
Quenching: Slowly pour the reaction mixture into a separatory funnel containing 30 mL of saturated aqueous NaHCO₃.
-
Causality Check: The basic quench neutralizes the acetic acid and decomposes the boron-complexes, ensuring the newly formed secondary amine is fully partitioned into the organic phase as a free base.
-
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). Combine the organic layers and wash with brine (30 mL).
-
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude oil.
-
Purification: Purify via flash column chromatography (Silica gel, gradient 10% to 50% EtOAc in Hexanes) to isolate the pure free base as a pale yellow oil.
Phase 3: Hydrochloride Salt Precipitation
-
Solvation: Dissolve the purified free base in strictly anhydrous Et₂O (20 mL) in a clean 50 mL flask.
-
Precipitation: Cool the solution to 0 °C in an ice bath. Dropwise, add 4M HCl in dioxane (3.0 mL, 12.0 mmol) under vigorous stirring. A white precipitate will form immediately.
-
Causality Check: Dioxane/Et₂O is a highly non-polar system. The protonated secondary amine is insoluble in this matrix, driving the thermodynamic precipitation of the crystal lattice while excluding moisture that causes "oiling out".
-
-
Isolation: Stir for an additional 30 minutes at 0 °C. Filter the suspension through a sintered glass funnel (medium porosity). Wash the filter cake with ice-cold Et₂O (2 × 10 mL).
-
Drying: Dry the resulting white solid under high vacuum (< 0.1 mbar) for 12 hours to afford N-benzyl-3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride.
Analytical Characterization
Validating the structural integrity of the synthesized salt requires confirming both the successful reductive amination and the retention of the acid-sensitive pyrazole substituents.
| Technique | Parameter | Expected Observation | Structural Correlation |
| LC-MS | Ionization (ESI+) | m/z 218.1 [M+H]⁺ | Confirms the exact mass of the free base (C₁₂H₁₅N₃O). |
| ¹H NMR | Pyrazole C5-H | Singlet, ~7.8 ppm (1H) | Downfield shift confirms the protonation of the adjacent C4-amine (salt formation). |
| ¹H NMR | Benzyl -CH₂- | Singlet, ~4.2 ppm (2H) | Confirms the successful incorporation of the benzyl group. |
| ¹H NMR | Methoxy -OCH₃ | Singlet, ~3.8 ppm (3H) | Verifies the stability of the methoxy ether under the acidic workup. |
| ¹H NMR | N-Methyl -CH₃ | Singlet, ~3.6 ppm (3H) | Confirms the retention of the pyrazole N-methyl group. |
Troubleshooting Guide
-
Issue: Incomplete Conversion (Presence of unreacted starting material).
-
Cause: Slow iminium formation or degraded reducing agent.
-
Solution: Ensure the benzaldehyde is freshly distilled to remove benzoic acid impurities. Strictly adhere to the 30-minute pre-stirring of the amine, aldehyde, and AcOH before adding the NaBH(OAc)₃.
-
-
Issue: Over-alkylation (Formation of tertiary amine).
-
Cause: Excess aldehyde or elevated reaction temperatures.
-
Solution: Strictly control the benzaldehyde stoichiometry to 1.05 eq. Maintain the reaction strictly at room temperature (20-25 °C).
-
-
Issue: Product "Oils Out" during salt formation instead of crystallizing.
-
Cause: Presence of residual moisture or trace polar solvents (e.g., EtOAc from chromatography) during the HCl addition.
-
Solution: Ensure the free base is thoroughly dried under high vacuum before solvation. Use strictly anhydrous Et₂O and freshly opened 4M HCl in dioxane.
-
References
-
PubChem Compound Summary for CID 45078774, 3-Methoxy-1-methyl-1H-pyrazol-4-amine. National Center for Biotechnology Information. URL:[Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. Journal of Organic Chemistry, 1996, 61(11), 3849–3862. URL:[Link]
-
One-pot Synthesis of Pyrano[2,3-c]pyrazole Derivatives via Multicomponent Reactions (MCRs) and their Applications in Medicinal Chemistry. Biswas, S. K., & Das, D. Mini-Reviews in Organic Chemistry, 2022, 19(5), 552-568. URL:[Link]
Sources
Application Note: Reagents and Protocols for the Selective N-Alkylation of 4-Amino-1-methylpyrazole
Executive Summary
4-Amino-1-methylpyrazole is a privileged heterocyclic building block extensively utilized in medicinal chemistry, particularly in the design of kinase inhibitors and anti-parasitic agents, such as those targeting Trypanosoma brucei. The electron-rich nature of the pyrazole ring enhances the nucleophilicity of the exocyclic C4-amino group. However, this increased reactivity poses a significant synthetic challenge: achieving selective mono-alkylation without triggering over-alkylation to the tertiary amine. This application note provides a comprehensive guide to the reagents, mechanistic rationales, and validated protocols for the controlled N-alkylation of 4-amino-1-methylpyrazole.
Mechanistic Rationale & Reagent Selection
The primary amine at the C4 position of 1-methylpyrazole is highly nucleophilic due to the electron-donating effect of the adjacent pyrazole nitrogen atoms. When functionalizing this moiety, chemists typically choose between two primary pathways:
-
Reductive Amination: This is the most reliable method for synthesizing mono-alkylated (secondary) amines. The reaction proceeds via the condensation of 4-amino-1-methylpyrazole with an aldehyde or ketone to form an intermediate imine, which is subsequently reduced. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice because its electron-withdrawing acetate groups reduce the hydride's nucleophilicity. This allows it to selectively reduce the protonated imine without prematurely reducing the unreacted aldehyde.
-
Direct Nucleophilic Substitution (Alkyl Halides): While straightforward, direct alkylation with alkyl halides (RX) often suffers from poor regioselectivity, leading to mixtures of mono- and di-alkylated products[1]. The mono-alkylated product is often more nucleophilic than the starting primary amine, accelerating the second alkylation step. To mitigate this, sterically hindered, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) are employed to scavenge the generated hydrohalic acid (HX) without competing for the electrophile[2]. In some cases, specific crystal structure interactions and solvent choices (like DMSO) can be leveraged to drive high regioselectivity[3].
Reagent Selection Matrix
| Alkylation Method | Primary Reagents | Pros | Cons | Typical Yields |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, DCE | Excellent mono-selectivity; mild conditions. | Requires an available aldehyde; trace imine may persist. | 75% – 95% |
| Direct Substitution (Homogeneous) | Alkyl Halide (RX), DIPEA, DMF | Broad scope of alkyl halides; simple setup. | High risk of over-alkylation (di-alkylation). | 40% – 70% |
| Direct Substitution (Heterogeneous) | Alkyl Halide (RX), K₂CO₃, MeCN | Cheap base; easy aqueous workup. | Slower reaction kinetics; heterogeneous mixture. | 50% – 80% |
Pathway Visualization
Fig 1. Reaction pathways for the selective N-alkylation of 4-amino-1-methylpyrazole.
Experimental Protocols
Protocol A: Selective Mono-Alkylation via Reductive Amination
Objective: Synthesize a secondary amine from 4-amino-1-methylpyrazole with high selectivity. Causality Focus: 1,2-Dichloroethane (DCE) is selected as the solvent because it provides optimal solubility for the borohydride species and stabilizes the intermediate iminium ion better than standard dichloromethane. Acetic acid is added to catalyze imine formation by protonating the carbonyl oxygen, making it more electrophilic.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 4-amino-1-methylpyrazole (1.0 equivalent, e.g., 10 mmol) and the target aldehyde (1.05 equivalents) in anhydrous DCE to achieve a 0.2 M concentration.
-
Catalysis: Add glacial acetic acid (1.0 equivalent) to the stirring mixture. Note: Do not exceed 1.0 eq to prevent complete protonation of the pyrazole amine, which would quench its nucleophilicity.
-
Imine Formation: Stir the reaction mixture at room temperature for 1–2 hours to allow for complete imine formation. Monitor the consumption of the starting amine via LC-MS.
-
Reduction: Cool the flask to 0 °C using an ice bath. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise over 15 minutes. The stepwise addition prevents rapid, exothermic hydrogen gas evolution and maintains thermal control.
-
Completion: Allow the reaction to warm to room temperature and stir for an additional 4–12 hours.
-
Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Direct Alkylation via Nucleophilic Substitution
Objective: Direct N-alkylation using an alkyl halide when the corresponding aldehyde is unavailable. Causality Focus: DIPEA is utilized to maintain a homogeneous reaction mixture in DMF, ensuring consistent reaction kinetics. Its steric bulk prevents it from reacting with the alkyl halide, acting purely as an acid scavenger[2].
Step-by-Step Methodology:
-
Preparation: Dissolve 4-amino-1-methylpyrazole (1.0 equivalent, e.g., 5 mmol) in anhydrous DMF (0.3 M).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution. Stir for 10 minutes at room temperature[2].
-
Electrophile Addition: Cool the mixture to 0 °C. Slowly add the alkyl halide (0.95 equivalents) dropwise. Crucial Step: Using a slight stoichiometric deficit of the alkyl halide is the primary kinetic control mechanism to suppress di-alkylation.
-
Reaction: Heat the mixture to 60 °C for 4–6 hours. The elevated temperature is required to overcome the activation energy barrier of the substitution, especially if utilizing less reactive alkyl chlorides or bromides.
-
Workup: Cool to room temperature and dilute with ethyl acetate. Wash the organic layer extensively with water (5 × 20 mL) to remove the DMF and DIPEA salts. Dry over MgSO₄ and concentrate. Purify via flash column chromatography to separate the desired mono-alkylated product from unreacted starting material and trace di-alkylated byproducts.
Analytical Validation & Troubleshooting
-
Monitoring: LC-MS is the gold standard for monitoring these reactions. 4-Amino-1-methylpyrazole and its alkylated derivatives ionize exceptionally well in positive electrospray ionization (ESI+).
-
Troubleshooting Over-Alkylation: If LC-MS indicates significant formation of the tertiary amine (di-alkylated product) during Protocol B, reduce the reaction temperature to 40 °C and switch to a less polar solvent like acetonitrile (MeCN). This slows down the reaction kinetics, allowing for better differentiation between the primary and secondary amine nucleophilicity[1].
-
NMR Verification: In ¹H NMR, the shift of the exocyclic N-H proton (typically a broad singlet around 3.5–4.5 ppm in CDCl₃) from integrating for two protons to one proton confirms mono-alkylation. The pyrazole ring protons (C3 and C5) will also exhibit a slight upfield shift due to the increased electron density from the newly installed alkyl group.
References
- Source: PMC (National Institutes of Health)
- Source: MDPI (International Journal of Molecular Sciences)
- Source: ACS Publications (The Journal of Organic Chemistry)
- Title: US9290496B2 - Purine derivatives Source: Google Patents URL
Sources
Troubleshooting & Optimization
Purification of N-benzyl-3-methoxy-1-methyl-1H-pyrazol-4-amine
To: Research Team From: Senior Application Scientist, Separation Sciences Subject: Technical Guide:
Introduction & Chemical Context
This guide addresses the isolation and purification of N-benzyl-3-methoxy-1-methyl-1H-pyrazol-4-amine . Based on the structural scaffold, this molecule is typically synthesized via the reductive amination of 3-methoxy-1-methyl-1H-pyrazol-4-amine with benzaldehyde using a reducing agent (e.g., Sodium Triacetoxyborohydride or Sodium Borohydride).[1]
Molecule Profile:
-
Substituents: 3-Methoxy (EDG), 1-Methyl (Fixed regiochemistry), N-Benzyl (Lipophilic).[1][3]
-
Physical State: Often isolated as a viscous oil or low-melting solid in its free base form; crystalline as a salt (HCl, Oxalate).[1][3]
Part 1: Purification Decision Matrix
Before starting, assess your crude mixture composition (LCMS/TLC).[3] Use the following logic flow to select the optimal workflow.
Figure 1: Decision matrix for purification based on dominant impurities.[1]
Part 2: Troubleshooting & Protocols
Scenario A: The "Sticky Oil" Problem (Free Base Isolation)
Issue: The product isolates as a viscous, yellow/orange oil that refuses to crystallize, making handling difficult. Cause: The free base secondary amine has high rotational freedom and lipophilicity, preventing efficient lattice packing.[3][4] Solution: Convert the free base to a Hydrochloride (HCl) salt.[1][3]
Protocol: HCl Salt Formation
-
Dissolve the crude oil in a minimal amount of dry Diethyl Ether or Ethyl Acetate (approx. 5 mL per gram).[1]
-
Cool the solution to 0°C in an ice bath.
-
Dropwise add 2M HCl in Diethyl Ether (1.1 equivalents).
-
Observation: A white precipitate should form immediately.[1]
-
Stir for 15 minutes. Filter the solid and wash with cold ether.[1]
-
Result: A stable, crystalline solid (hygroscopic—store in desiccator).
Scenario B: Removing Excess Benzaldehyde (The "Neutral" Impurity)
Issue: LCMS shows a persistent peak for benzaldehyde (MW ~106) or benzyl alcohol.[1][3] Cause: Aldehydes are neutral and lipophilic; they co-elute with the product on standard silica.[1] Solution: Exploiting the basicity of the secondary amine using an Acid-Base Workup .[1]
Protocol: Acid-Base Extraction [1]
-
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) .
-
Acid Extraction: Extract the organic layer with 1M HCl (aq) (3x).[1][3]
-
Basification: Cool the Aqueous phase to 0°C. Slowly add 2M NaOH until pH > 12.
-
Chemistry: The product deprotonates and precipitates/oils out.[1]
-
-
Re-Extraction: Extract the cloudy aqueous mixture with DCM (3x).
-
Drying: Dry combined DCM layers over Na₂SO₄, filter, and concentrate.
Scenario C: Chromatographic Streaking
Issue: The product elutes as a broad, tailing streak on the flash column, contaminating other fractions.[3] Cause: The basic amine interacts strongly with acidic silanols (Si-OH) on the silica gel surface.[1][5] Solution: Mobile phase modification or specialized stationary phases.[1][5]
Recommended Solvent Systems:
| Method | Stationary Phase | Mobile Phase | Additive (Critical) |
| Standard | Regular Silica (40-63µm) | DCM : MeOH (95:5 to 90:[1]10) | 1% Triethylamine (TEA) or 1% NH₄OH |
| Advanced | Amine-Functionalized Silica (KP-NH) | Hexane : Ethyl Acetate (Gradient) | None (Silica is already basic) |
| Reverse | C18 | Water : Acetonitrile | 0.1% Formic Acid (Elutes as salt) |
Expert Insight: When using TEA, the product will elute significantly faster (higher Rf) because the TEA blocks the active sites on the silica.[3] Ensure you run a TLC with the exact modifier concentration before starting the column [1].[1]
Part 3: Frequently Asked Questions (FAQ)
Q1: I see a byproduct with Mass [M+90]. What is it? A: This is likely the bis-benzylated tertiary amine .[1]
-
Mechanism:[1][3][5][6][7][8] The secondary amine product is more nucleophilic than the starting primary amine.[1] If excess benzaldehyde/reductant is present, the product reacts again.[3]
-
Fix: This is difficult to remove via extraction.[1] You must use Flash Chromatography (Protocol C).[1][3] The tertiary amine is less polar than the desired secondary amine and will elute earlier in a DCM/MeOH system.[1]
Q2: My reaction turned into a solid block during the quench. Why? A: If you used Borohydride reagents, you likely formed insoluble Boron-amine complexes.[1][4]
-
Fix: Use a Rochelle’s Salt (Potassium Sodium Tartrate) quench.[1][3] Add saturated aqueous Rochelle’s salt and stir vigorously for 1-2 hours until two clear layers form. This breaks the boron complex [2].[1]
Q3: Can I use recrystallization instead of chromatography? A: Yes, but only if the main impurity is the starting material.[3]
-
Solvent: Ethanol/Water or Methanol/Water mixtures are effective for N-benzyl pyrazoles [3].[1]
-
Procedure: Dissolve in hot Ethanol, add water until slightly turbid, then cool slowly.[3]
Part 4: Scientific Validation & References
Mechanistic Grounding: The purification strategy relies on the pKa differential between the pyrazole-amine (basic) and the benzaldehyde (neutral).[1][4] The pyrazole ring's nitrogen atoms (N1/N2) are less basic than the exocyclic amine due to aromaticity, but the N-benzyl group increases the basicity of the exocyclic nitrogen, making acid-base extraction highly effective.[4]
References:
-
Biotage. "Is there an easy way to purify organic amines?" Biotage Blog. Accessed March 2026.[1] [Link]
-
Organic Syntheses. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Org.[1][5][8][9][10] Synth. 2008, 85, 179.[3][4][10] [Link]
-
MDPI. "Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine."[1][2][11] Molbank 2021.[1] [Link][1][3][10][12]
Sources
- 1. 1-(3-Methoxy-4-((4-methoxybenzyl)oxy)benzyl)-5-(1-methyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazol-2-amine | C27H27N5O3 | CID 91801232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. biotage.com [biotage.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. japsonline.com [japsonline.com]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. mdpi.com [mdpi.com]
- 12. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility of Pyrazole Amine Salts in Organic Solvents
Status: Operational Ticket ID: PYR-SOL-001 Assigned Specialist: Senior Application Scientist Target Audience: Medicinal Chemists, Process Chemists, Formulation Scientists[1]
Executive Summary: The "Pyrazole Paradox"
Pyrazole amine salts present a unique solubility paradox in organic synthesis and formulation. While the pyrazole ring is a versatile pharmacophore found in drugs like Celecoxib and Ruxolitinib, its salts often exhibit high lattice energies (making them hard to break apart) combined with weak basicity (making them prone to disproportionation).
This guide moves beyond standard "add more solvent" approaches. We address the root thermodynamic causes of insolubility and provide self-validating protocols to overcome them.
Phase 1: Diagnostic Triage (Troubleshooting)
Before attempting solubilization, you must diagnose the type of insolubility. Use this decision matrix to identify if you are fighting Lattice Energy or Salt Disproportionation .[1]
The Solubility Decision Tree
Figure 1: Diagnostic workflow to distinguish between thermodynamic insolubility and chemical instability (disproportionation).
Frequently Asked Questions (Technical Deep Dive)
Q1: Why do my pyrazole salts "crash out" as free base in methanol or ethanol?
The Mechanism: This is Salt Disproportionation .[1] Pyrazoles are weak bases (pKa of conjugate acid ~2.5).[1][2][3] When a pyrazole salt (e.g., HCl salt) is placed in a solvent with high proton affinity or trace moisture, the equilibrium shifts. The solvent strips the proton from the pyrazole, reverting it to the neutral "free base" form. Since the free base is often less soluble in polar media than the salt, it precipitates.
-
Validation: Measure the pH of the supernatant. If it is neutral/basic, disproportionation has occurred.[1]
-
Fix: Add an excess of the counter-acid (e.g., 1.05 eq. HCl in MeOH) to suppress the equilibrium shift [1].
Q2: I am using DCM/EtOAc, but the salt floats as a gum. Why?
The Mechanism: Polarity Mismatch & Oiling Out.
Standard organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) have low dielectric constants (
-
Fix: Use a "Bridging Solvent" strategy. Add 5-10% of a high-dielectric co-solvent like Trifluoroethanol (TFE) or Acetonitrile (MeCN) to the non-polar solvent.[1] TFE is particularly effective for amine salts due to its strong hydrogen-bond donating ability [2].[1]
Q3: How do I select the right counter-ion to maximize organic solubility?
The Rule: Lipophilic Counter-ions. Inorganic counter-ions (Cl⁻, SO₄²⁻) create tight, hard crystal lattices with high melting points (poor organic solubility). To improve solubility in organic solvents (like toluene or DCM), switch to "soft," lipophilic organic anions.[1]
-
Recommended Counter-ions:
Experimental Protocols
Protocol A: The "Acid Spike" Diagnostic
Use this to confirm if insolubility is due to disproportionation.
-
Prepare Slurry: Suspend 10 mg of pyrazole salt in 1 mL of the target solvent (e.g., MeOH).
-
Observation: Note if the solid is crystalline or amorphous.[1][4]
-
Spike: Add 10-20
L of the corresponding acid (e.g., conc. HCl or Methanesulfonic acid).[1] -
Result Interpretation:
Protocol B: Solubility Screening (Isothermal Shake-Flask)
Standard method for quantitative solubility data [3].[1]
-
Saturation: Add excess pyrazole salt to 2 mL of solvent in a crimp-top vial.
-
Equilibration: Shake at constant temperature (e.g., 25°C) for 24 hours.
-
Filtration: Filter the supernatant using a 0.45
m PTFE syringe filter (pre-heated if running at elevated temps).[1] -
Analysis: Dilute the filtrate and analyze via HPLC-UV.
-
Critical Step (pH Check): Measure the pH of the remaining slurry. If pH > pHmax (approx pKa - 2), the solid phase may have converted to free base.
Reference Data: Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Prediction | Risk Factor | Recommended Additive |
| Protic Polar | Methanol, Ethanol | High | Disproportionation (Solvolysis) | 0.1% corresponding acid |
| Aprotic Polar | DMSO, DMF, DMAc | Very High | High boiling point (hard to remove) | None usually needed |
| Chlorinated | DCM, Chloroform | Low to Moderate | "Oiling out" (Gums) | 5-10% Trifluoroethanol (TFE) |
| Ethers | THF, MTBE, Dioxane | Low | Peroxide formation | 5% Methanol |
| Hydrocarbons | Hexane, Toluene | Negligible | Complete insolubility | Switch counter-ion to Tosylate |
Visualizing the Mechanism: Disproportionation
Understanding why the salt fails is critical. The diagram below illustrates the competition between the Lattice Energy (holding the solid together) and Solvation Energy, disrupted by the solvent's proton affinity.
Figure 2: The Disproportionation Pathway.[6] If the solvent acts as a base (even weakly), it strips the proton from the dissolved pyrazole, causing the neutral free base to precipitate.
References
-
Crystal Pharmatech. (2025).[1] How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Retrieved from
-
BenchChem. (2025).[1][5][7] Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide. Retrieved from
-
National Institutes of Health (NIH). (2022).[1] Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved from
-
Purdue University. (2019). Rational Design of Pharmaceutical Salt Formulations by Understanding the Mechanism of Disproportionation. Retrieved from
-
ScienceMadness. (2011). Solubility of organic amine salts. Retrieved from
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. mdpi.com [mdpi.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. "Rational Design of Pharmaceutical Salt Formulations by Understanding t" by Mitulkumar A Patel [docs.lib.purdue.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. crystalpharmatech.com [crystalpharmatech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Conversion in Pyrazole Imine Reduction
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the reduction of pyrazole imines. Low conversion is a common yet multifaceted issue. This document provides a structured, in-depth troubleshooting guide in a question-and-answer format, grounded in established chemical principles and field-proven experience.
Section 1: Foundational Issues & Reagent Integrity
This first section addresses the most common and often overlooked sources of error: the quality and handling of your starting materials and the basic reaction setup.
Q1: I'm seeing significant amounts of unreacted pyrazole imine. Where should I start my troubleshooting?
A1: Before delving into complex mechanistic pathways, always begin with the fundamentals: reagent quality and reaction stoichiometry.
-
Purity of Starting Materials: Impurities in either your pyrazole imine or the reducing agent can drastically lower yields through side reactions or catalyst poisoning.[1] It is crucial to confirm the purity of your starting imine, as residual acid or base from its synthesis can interfere with the reduction. For instance, residual acid can react with hydride reagents, while residual base can inhibit the formation of the reactive iminium ion intermediate necessary for reduction.
-
Reducing Agent Activity: Hydride-based reducing agents, particularly sodium borohydride (NaBH₄), can degrade over time due to atmospheric moisture. It is best practice to use a freshly opened bottle or to test the activity of an older bottle on a simple substrate (e.g., reducing benzaldehyde to benzyl alcohol) before committing it to your valuable pyrazole imine.[2]
-
Stoichiometry: Ensure the molar equivalents of your reducing agent are correct. While a slight excess (1.1-1.5 equivalents) is often used to drive the reaction to completion, a large excess can sometimes lead to over-reduction or other side reactions.[3]
Q2: Could the solvent be the issue? It's dry, but is it the right choice?
A2: Absolutely. Solvent choice is critical and extends beyond just being anhydrous.
-
Solubility: Both the pyrazole imine and the reducing agent must be sufficiently soluble in the chosen solvent. If your imine is only partially dissolved, the reaction becomes limited by the dissolution rate, leading to incomplete conversion.
-
Reactivity: The solvent can directly participate in the reaction. Protic solvents like methanol or ethanol are commonly used with NaBH₄. They can activate the borohydride, but also participate in a competing reaction where they are deprotonated by the hydride, consuming the reagent.[4] For milder, more sensitive reagents like sodium triacetoxyborohydride (STAB), aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE) are required.[5]
Section 2: The Reduction Step - Reagent & Conditions
Choosing the correct reducing agent and optimizing the conditions for its use are paramount for a successful reaction.
Q3: My conversion is low when using Sodium Borohydride (NaBH₄). What's going wrong?
A3: Sodium borohydride is a powerful, cost-effective reagent, but its reactivity can be a double-edged sword. Low conversion is often traced back to two key areas:
-
Reaction pH and Iminium Ion Formation: The actual species being reduced is typically the protonated iminium ion, which is much more electrophilic than the neutral imine. NaBH₄ reductions are often performed in alcoholic solvents, which may not be acidic enough to facilitate robust iminium ion formation. Adding a mild acid (e.g., a few drops of acetic acid) can catalyze the reaction by increasing the concentration of the iminium ion.[6] However, be cautious, as too much acid (pH < 4) can rapidly decompose the NaBH₄.[7]
-
Competitive Carbonyl Reduction: If your pyrazole imine was formed in situ (a one-pot reductive amination) and unreacted aldehyde or ketone remains, NaBH₄ can preferentially reduce the carbonyl compound instead of the imine.[6][7] This side reaction consumes your hydride reagent, leaving the imine untouched.
Q4: I've heard Sodium Cyanoborohydride (NaBH₃CN) or STAB (NaBH(OAc)₃) are better for this. Why?
A4: These are milder and more selective reducing agents, making them excellent alternatives when NaBH₄ fails.[2][7]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is unique because it is stable under mildly acidic conditions (pH 4-6) where NaBH₄ would decompose.[7] This allows it to coexist with a carbonyl compound and selectively reduce the iminium ion as it forms. This makes it ideal for one-pot reductive amination protocols.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): STAB is another mild and selective reagent that is particularly effective for reductive aminations.[2][5] It is less toxic than NaBH₃CN and often provides cleaner reactions with fewer byproducts. The acetic acid byproduct from the reaction can also help catalyze iminium ion formation.
Table 1: Comparison of Common Reducing Agents for Imine Reduction
| Reducing Agent | Typical Solvent(s) | Pros | Cons |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive, powerful, readily available. | Can reduce aldehydes/ketones; sensitive to acid; can be too reactive.[4][8] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, THF | Selective for imines over carbonyls; stable at mild acid pH.[7] | Toxic (potential HCN release at low pH); more expensive.[2] |
| Sodium Triacetoxyborohydride (STAB) | DCM, DCE, THF | Highly selective for imines; non-toxic; often gives clean reactions.[2][5] | Moisture sensitive; more expensive than NaBH₄. |
| Catalytic Hydrogenation (H₂, Pd/C) | Ethanol, Ethyl Acetate | "Green" (byproduct is H₂O); highly effective; scalable.[9] | Requires specialized equipment (hydrogenator); catalyst can be expensive; potential for debenzylation or reduction of other functional groups. |
Section 3: Troubleshooting Workflow & Protocols
A systematic approach is key to identifying the root cause of low conversion.
Q5: How can I systematically troubleshoot this reaction?
A5: Follow a logical progression from the easiest to the most complex variables. The flowchart below outlines a recommended troubleshooting workflow.
Caption: A decision tree for troubleshooting low conversion in pyrazole imine reduction.
Experimental Protocol 1: Standard NaBH₄ Reduction
This protocol provides a general starting point for the reduction of an isolated pyrazole imine.
-
Dissolution: Dissolve the pyrazole imine (1.0 eq) in a suitable protic solvent (e.g., methanol or ethanol) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the reaction exotherm and minimize side reactions.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 5-10 minutes. Monitor for any gas evolution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting imine is consumed (typically 1-4 hours).
-
Quenching: Once complete, cool the reaction back to 0 °C and slowly add acetone to quench any excess NaBH₄.
-
Workup: Remove the solvent under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Extraction: Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude pyrazole amine.
-
Purification: Purify the crude product by flash column chromatography on silica gel as needed.
Section 4: Advanced Topics & Substrate-Specific Issues
Q6: My pyrazole ring has bulky substituents. Could this be causing steric hindrance?
A6: Yes, steric hindrance can significantly impede the approach of the hydride reagent to the imine's carbon atom.[1] If your pyrazole has large groups at the positions adjacent to the imine-bearing substituent, you may observe a dramatic decrease in the reaction rate.
Mitigation Strategies:
-
Smaller Reducing Agent: In theory, a less sterically demanding reducing agent could be beneficial, although common hydride sources are already small.
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. This should be done cautiously to avoid decomposition.
-
Alternative Catalysis: Transfer hydrogenation using a catalyst like a pyrazole-ligated manganese complex could offer a different approach pathway and may be less sensitive to steric bulk around the imine.
Q7: My reaction seems to stall after about 50% conversion. What could be the cause?
A7: A reaction that stalls suggests a change in conditions over time. Potential causes include:
-
Product Inhibition: The resulting pyrazole amine product might be coordinating to the boron species, forming a less reactive complex and inhibiting further reduction.
-
pH Shift: As the reaction proceeds, the generation of borate salts can make the solution more basic.[6] This shift can disfavor the presence of the highly reactive iminium ion, slowing the reaction to a halt. Re-acidifying the mixture with a small amount of mild acid mid-reaction can sometimes restart the conversion.
-
Reagent Degradation: If the reaction is run for an extended period, especially with trace moisture present, the hydride reagent may slowly decompose, leading to incomplete conversion.
Final Thoughts: A Self-Validating Approach
Every experiment should be a self-validating system. When troubleshooting, change only one variable at a time. Run a control reaction using your original "failed" conditions alongside your new, optimized conditions. This direct comparison is the only authoritative way to confirm that your changes have had the desired effect.
References
-
Synthesis of pyrazole imines[a]. [a] Reagents and reaction conditions:... - ResearchGate. Available at: [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC. National Center for Biotechnology Information. Available at: [Link]
-
A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry. Available at: [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
One-pot synthesis of the N-pyrazolyl amine via a reductive amination. - ResearchGate. Available at: [Link]
- Catalytic hydrogenation process for preparing pyrazoles - Google Patents. Google Patents.
-
Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst - Taylor & Francis. Taylor & Francis Online. Available at: [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available at: [Link]
-
Recent developments in aminopyrazole chemistry - arkat usa. Arkat USA. Available at: [Link]
-
SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES - INEOS OPEN. INEOS OPEN. Available at: [Link]
-
Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main - Vedantu. Vedantu. Available at: [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Reduction of imine : r/Chempros - Reddit. Reddit. Available at: [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. MDPI. Available at: [Link]
-
Reduction of aromatic and heteroaromatic azo compounds with hydrazine hydrate - DergiPark. DergiPark. Available at: [Link]
-
Reductive amination difficulties - poor conversion : r/Chempros - Reddit. Reddit. Available at: [Link]
-
I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? | ResearchGate. Available at: [Link]
-
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry - GalChimia. GalChimia. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ineosopen.org [ineosopen.org]
- 6. tandfonline.com [tandfonline.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main [vedantu.com]
- 9. arkat-usa.org [arkat-usa.org]
Stability of methoxy group on pyrazole ring under acidic conditions
Topic: Stability of Methoxy Group on Pyrazole Ring Under Acidic Conditions Audience: Researchers, Medicinal Chemists, and Process Chemists Format: Technical Support Center Guide (FAQ, Protocols, Troubleshooting)
Technical Guide: Stability of Methoxypyrazoles in Acidic Media
Executive Summary: The stability of a methoxy group on a pyrazole ring is distinct from that of a standard phenyl ether (anisole). While generally robust under mild acidic conditions, methoxypyrazoles possess vinylogous imidate character , rendering them susceptible to hydrolysis (conversion to pyrazolinones) under aqueous acidic conditions, particularly at elevated temperatures. This guide differentiates between hydrolytic instability and ether cleavage and provides protocols to ensure compound integrity.
Module 1: Diagnostic FAQ & Troubleshooting
Q1: I treated my 3-methoxypyrazole with 1N HCl at room temperature, and it seems stable. However, after heating to 80°C, the methyl peak disappeared from the NMR. Did I cleave the ether? A: You likely did not perform a standard ether cleavage (which typically requires strong Lewis acids like BBr₃ or strong nucleophiles like I⁻). Instead, you likely triggered acid-catalyzed hydrolysis .
-
Diagnosis: Check your proton NMR.[1] If the methoxy singlet (δ ~3.8-4.0 ppm) is gone and a new broad exchangeable proton (OH/NH) appears, you have formed a pyrazolinone (also known as hydroxypyrazole).
-
Root Cause: The 3-methoxypyrazole system acts as a cyclic vinylogous imidate. Heat + Water + Acid facilitates the nucleophilic attack of water at the C3 position, displacing methanol.
Q2: Is there a stability difference between 3-methoxy and 5-methoxy isomers?
A: Yes. In
-
Reasoning: The 5-position is electronically adjacent to the substituted nitrogen (
-1). Steric strain and electronic activation by the adjacent -substituent can accelerate hydrolysis or nucleophilic displacement. -
Note on Tautomers: In
-unsubstituted pyrazoles ( -H), the 3-methoxy and 5-methoxy forms are tautomers and exist in rapid equilibrium. Stability data refers to the specific tautomer frozen by -alkylation or the equilibrium mixture.
Q3: Can I use Trifluoroacetic Acid (TFA) to remove a Boc group in the presence of a methoxypyrazole? A: Generally, yes .
-
Condition: Anhydrous TFA/DCM (1:1) at 0°C to Room Temperature.
-
Risk Factor: The presence of water.[2] If the reaction is "wet" and allowed to exotherm or heat, hydrolysis may occur.
-
Recommendation: Use scavengers (e.g., triethylsilane) if carbocation trapping is needed, but ensure the system is moisture-free to protect the imidate functionality.
Q4: My LCMS shows a mass shift of -14 Da. Is this demethylation? A: A loss of 14 Da typically corresponds to the conversion of a Methoxy group (-OCH₃, mass 31) to a Hydroxyl group (-OH, mass 17).
-
Confirmation: Run the sample in a deuterated solvent (DMSO-
). The product should show a tautomeric equilibrium between the hydroxypyrazole (enol) and pyrazolinone (keto) forms.
Module 2: Mechanistic Insight
The instability of methoxypyrazoles differs from anisoles. Anisoles require harsh conditions (e.g., 48% HBr reflux, BBr₃) to cleave the
Pathway Visualization: Hydrolysis vs. Cleavage
Figure 1: Mechanistic divergence between hydrolytic instability (red) and classical ether dealkylation (green).[3]
Module 3: Experimental Protocols
Protocol A: Stability Stress Test
Use this protocol to validate if your specific methoxypyrazole scaffold can withstand the intended acidic conditions.
-
Preparation : Dissolve 5 mg of the methoxypyrazole in 0.6 mL of the intended solvent system (e.g., DMSO-
with 50 µL of and 50 µL of TFA or DCl). -
Baseline Scan : Acquire a
NMR spectrum at . Focus on the methoxy singlet (~3.8 ppm). -
Stress Condition :
-
Level 1 (Mild) : Let stand at Room Temperature for 4 hours.
-
Level 2 (Process) : Heat to 50°C for 1 hour (simulates workup/drying).
-
-
Analysis : Re-acquire NMR.
-
Pass : Integral of O-Me peak remains constant relative to an internal standard (or aromatic ring protons).
-
Fail : Decrease in O-Me integral; appearance of MeOH peak (δ ~3.2 ppm in DMSO) or new downfield signals.
-
Protocol B: Safe Boc-Deprotection (Non-Aqueous)
Recommended for substrates with sensitive methoxy groups.
-
Solvent : Use anhydrous 1,4-Dioxane or Dichloromethane (DCM).
-
Acid : 4M HCl in Dioxane (commercially available, anhydrous).
-
Procedure :
-
Dissolve substrate in DCM (0.1 M concentration).
-
Cool to 0°C.
-
Add 4M HCl/Dioxane (5-10 equivalents) dropwise.
-
Stir at 0°C -> RT. Monitor by TLC/LCMS.
-
Critical : Do not add water until the acid has been neutralized or removed (e.g., concentrate in vacuo first, then partition with NaHCO₃).
-
Module 4: Stability Data Summary
| Condition | Reagent System | Stability Prediction | Mechanism of Failure |
| Mild / Anhydrous | TFA / DCM (1:1), 25°C | Stable | N/A |
| Mild / Aqueous | 1M HCl (aq), 25°C | Generally Stable | Slow Hydrolysis (Time-dependent) |
| Strong / Aqueous | 6M HCl (aq), Reflux | Unstable | Rapid Hydrolysis to Pyrazolinone |
| Lewis Acid | BBr₃ / DCM, -78°C to RT | Unstable | Ether Cleavage (Demethylation) |
| Nucleophilic Acid | 48% HBr or 57% HI, Reflux | Unstable | SN2 Dealkylation |
Key Takeaway: The "Danger Zone" for unintentional degradation is hot, aqueous acid . If you must heat an acidic reaction, ensure the system is strictly anhydrous to prevent imidate hydrolysis.
References
-
Imidate Character of Alkoxypyrazoles : Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Source: Molecules (MDPI), 2019. URL: [Link]
-
Hydrolysis vs Cleavage Mechanisms : Title: O-Demethylation of Methoxypyrazoles and Related Ethers. Source: Chem-Station International Edition. URL: [Link]
-
Experimental pKa and Protonation Sites : Title: pKa Data Compiled by R. Williams (Heterocycles Section). Source: Organic Chemistry Data. URL: [Link]
-
Synthesis and Stability of Pyrazolinones : Title: Synthesis and structure–activity relationships of pyrazole-based inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry. URL: [Link]
Sources
Technical Support Center: Flash Chromatography for Polar Aminopyrazoles
Role: Senior Application Scientist Topic: Flash Chromatography Eluent Systems for Polar Aminopyrazoles Audience: Researchers, Scientists, Drug Development Professionals
The Aminopyrazole Challenge: An Introduction
Aminopyrazoles represent a "perfect storm" for purification difficulties in flash chromatography. Their structure combines high polarity (requiring polar mobile phases) with basic nitrogen functionalities (capable of strong hydrogen bonding and acid-base interactions).
When purifying these scaffolds on standard silica gel, researchers typically encounter:
-
Severe Tailing: The basic aminopyrazole moiety interacts with acidic silanol groups (Si-OH) on the silica surface, acting as a "brake" that smears the band.
-
Low Recovery: Irreversible adsorption to "active" sites on the silica.
-
Solubility Issues: These polar compounds often precipitate when non-polar solvents (like Hexane or DCM) are introduced.
This guide provides field-proven troubleshooting strategies to overcome these specific hurdles.
Troubleshooting Guide & FAQs
Phase 1: Normal Phase Tailing & Retention Issues
Q: My aminopyrazole elutes as a broad, tailing streak on standard silica. Increasing methanol doesn't help. What is happening?
A: You are fighting the Silanol Effect . Standard silica gel is slightly acidic (approximate surface pKa 5–7). The basic nitrogen in your aminopyrazole is hydrogen-bonding or even protonating upon contact with these silanols. Increasing Methanol (MeOH) increases polarity but does not suppress this specific interaction.
The Fix: The "Ammonia Shift" You must introduce a competitive base to block the silanols.[1]
-
Standard Protocol: Switch from DCM:MeOH to DCM:MeOH:NH4OH.
-
The "Golden Ratio": A common starting point is 90:9:1 (DCM : MeOH : Ammonium Hydroxide).
-
Alternative: Use 1% Triethylamine (TEA) in the mobile phase. Note: TEA is harder to remove during evaporation than ammonia.
Expert Insight: Do not add pure ammonia directly to DCM; it is not miscible. You must prepare "Ammoniated Methanol" first (see Protocol A below).
Q: I am using DCM/MeOH/Ammonia, but my compound is still stuck at the baseline. What now?
A: Your compound is likely too polar for standard silica, or the "solvent strength" is insufficient.
-
Increase Polarity: Push the gradient to 20% or 30% Ammoniated Methanol in DCM.
-
Switch Solvent System: Try Ethyl Acetate : Ethanol (3:1) + 1% NH4OH. Ethanol is a stronger eluent than methanol in some contexts and can solubilize polar amines better.
-
The "Nuclear" Option: Switch stationary phases. Standard silica may simply be the wrong tool. (See Phase 3: Alternative Stationary Phases).
Phase 2: Solubility & Loading
Q: My sample dissolves in MeOH but precipitates immediately when I inject it onto the column equilibrated with DCM. How do I prevent column clogging?
A: This is "Solvent Shock." Polar aminopyrazoles are often insoluble in the non-polar starting conditions (e.g., 0-5% MeOH/DCM). Liquid loading in a strong solvent (MeOH) causes the sample to crash out as soon as it hits the weak mobile phase, leading to high backpressure and poor separation.
The Fix: Dry Loading Never liquid load polar amines if the injection solvent is significantly stronger than the starting mobile phase.
-
Protocol: Adsorb your crude reaction mixture onto silica or Celite™ (See Protocol B). This eliminates solubility issues during the injection phase.
Phase 3: Advanced Strategies (When Silica Fails)
Q: Normal phase is failing completely. Should I switch to Reverse Phase (C18)?
A: Yes, but pH control is non-negotiable . Aminopyrazoles are ionizable.[1]
-
Low pH (Formic Acid/TFA): The amine becomes protonated (
). This makes it more polar and less retained on C18. It might elute in the void volume (too fast). -
High pH (Ammonium Bicarbonate/NH4OH): The amine remains neutral (free base). This increases hydrophobicity, improving retention and peak shape on C18.
Decision Rule: If your compound is extremely polar (elutes in void on C18 + Acid), you must use a High pH compatible C18 column (e.g., hybrid silica or polymer) with an Ammonium Bicarbonate buffer (pH 9-10).
Q: Is there a stationary phase designed specifically for this problem?
A: Yes. Amine-Functionalized Silica (NH2-Silica). This is often the "Silver Bullet" for aminopyrazoles. The silica surface is bonded with propyl-amine groups.[2]
-
Mechanism: The surface is already basic, so it repels the basic aminopyrazole (preventing tailing) and eliminates the need for toxic amine modifiers in the solvent.
-
Eluent: You can often use simple Hexane/Ethyl Acetate or DCM/MeOH gradients without additives.
Visual Decision Logic
The following diagram illustrates the decision process for selecting the correct purification method based on compound behavior.
Caption: Decision workflow for selecting the optimal loading and elution strategy for polar aminopyrazoles.
Experimental Protocols
Protocol A: Preparation of Ammoniated Methanol (The "System B")
Use this as the polar component ("Solvent B") in your binary gradient.
Reagents:
-
Methanol (HPLC Grade)
-
Ammonium Hydroxide (28-30% NH3 in water)
Procedure:
-
Measure 900 mL of Methanol.
-
Add 100 mL of Ammonium Hydroxide.
-
Mix gently.
-
Label: "10% NH4OH in MeOH".
-
Usage: Run a gradient of DCM (Solvent A) vs. This Mixture (Solvent B).
-
Example: 0% to 20% B over 15 CV (Column Volumes).
-
Result: The effective ammonia concentration varies from 0% to 2%, which is sufficient to suppress silanols without causing salt precipitation.
-
Protocol B: Dry Loading Technique
Essential for polar compounds that are insoluble in DCM.
Materials:
-
Crude sample dissolved in MeOH or Acetone.
-
Dry Silica Gel or Celite™ 545.
-
Round bottom flask (RBF).
Procedure:
-
Dissolve the crude aminopyrazole mixture in the minimum amount of Methanol/DCM (1:1) required to solubilize it completely.
-
Add dry silica gel or Celite to the flask. Ratio: 1g solid support per 1g crude sample (for Celite) or 2-3g silica per 1g sample .
-
Rotary evaporate the mixture until it is a free-flowing dry powder.
-
Tip: If it remains sticky, add more solid support and re-evaporate.
-
-
Load this powder into an empty solid-load cartridge (or pour on top of the column bed if using manual glass columns).
-
Install the cartridge inline and begin the gradient.
Data Summary: Eluent System Comparison
| Eluent System | Components | Polarity | Primary Use Case | Pros | Cons |
| Standard | DCM / MeOH | High | General polar compounds | Simple, volatile. | Severe tailing for basic amines. |
| Ammoniated | DCM / MeOH / NH4OH | High | Basic amines (Aminopyrazoles) | Suppresses silanol interactions; sharp peaks. | Ammonia smell; requires prep. |
| Green Alternative | EtOAc / EtOH (3:1) + 2% NH4OH | Med-High | Replacing chlorinated solvents | Lower toxicity; good solubility. | Higher viscosity (backpressure). |
| Reverse Phase | Water / ACN + 0.1% Formic Acid | High | Polar, non-basic impurities | Removes non-polar grease. | Amines may elute too fast (protonated). |
| High pH RP | Water / ACN + 10mM NH4HCO3 | High | Very polar basic amines | Best retention for polar bases (neutral form). | Requires high-pH stable C18 columns. |
References
-
Biotage. "Successful Flash Chromatography: The Chemist’s Guide." Biotage Applications, 2025 . [Link]
-
Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Techniques for Preparative Separations with Moderate Resolution."[3] Journal of Organic Chemistry, 1978 , 43(14), 2923–2925.[3] [Link]
-
Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography." Org.[1][4][5] Synth.2025 . [Link][4][6][7][8]
Sources
- 1. biotage.com [biotage.com]
- 2. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 3. Chromatography [chem.rochester.edu]
- 4. biotage.com [biotage.com]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. iosrphr.org [iosrphr.org]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Aminopyrazole Synthesis & Impurity Control
Executive Summary & Mechanistic Insight
In the synthesis of aminopyrazoles—typically via the condensation of hydrazine derivatives with
It is critical to distinguish between the two distinct classes of dimers, as their root causes are diametrically opposed:
-
Condensation Dimers (Process Impurities): Formed when the product aminopyrazole competes with hydrazine for the electrophilic starting material. This occurs under hydrazine-starved conditions.
-
Oxidative Dimers (Stability Impurities): Formed via radical coupling of the amine (often to azo-dimers) in the presence of air or metal contaminants. This occurs under oxidative stress .
The following guide details the control strategy for both, with a primary focus on the kinetic control required to prevent Condensation Dimers.
Interactive Pathway Analysis
The diagram below maps the kinetic competition that dictates product purity.
Figure 1: Kinetic competition pathway. The red dashed lines indicate the formation of the condensation dimer, which occurs if the Product concentration exceeds Hydrazine concentration relative to the Electrophile.
Troubleshooting Guide (Q&A)
Scenario A: The "Process Dimer" (Condensation)
User Query: I am seeing a major impurity by LCMS with a mass of [2M - NH3] or [M + Starting Material]. It increases towards the end of the reaction.
Diagnosis: You are generating the Condensation Dimer . This happens because as the reaction proceeds, the concentration of your product (an amine nucleophile) is increasing while your hydrazine (the intended nucleophile) is decreasing. The product is attacking the remaining starting material.
| Parameter | Troubleshooting Action | Technical Rationale |
| Order of Addition | Switch to Inverse Addition. Add the Electrophile to the Hydrazine. | This ensures Hydrazine is always in huge molar excess relative to the incoming electrophile, statistically preventing the product from reacting. |
| Stoichiometry | Increase Hydrazine to 1.1–1.5 eq. | A slight excess ensures that even at 99% conversion, there is still hydrazine available to scavenge the last traces of electrophile. |
| Temperature | Cool to 0–5 °C during addition. | Low temperature suppresses the reaction rate of the bulky aminopyrazole (higher activation energy) more than the small, nucleophilic hydrazine. |
Scenario B: The "Stability Dimer" (Oxidative)
User Query: My product is clean immediately after workup, but turns dark red/brown after drying or overnight storage. NMR shows broad aromatic signals.
Diagnosis: You are seeing Oxidative Coupling (Azo-dimer formation) . Aminopyrazoles are electron-rich and prone to oxidation to azopyrazoles or radical coupling products.
| Parameter | Troubleshooting Action | Technical Rationale |
| Atmosphere | Sparge solvents with Argon/N2. | Removal of dissolved oxygen prevents radical initiation. |
| Metal Scavenging | Add EDTA or QuadraSil® during workup. | Trace metals (Cu, Fe) from reagents or reactor walls catalyze the oxidative coupling of aminoheterocycles. |
| Storage | Store as the HCl/H2SO4 salt. | The free base is electron-rich and unstable. Protonating the amine pulls electron density, significantly increasing oxidative stability. |
Validated Experimental Protocol
Objective: Synthesis of 3-amino-5-phenylpyrazole with <0.5% Dimer Impurity.
System:
-
Substrate: Benzoylacetonitrile (Electrophile)
-
Reagent: Hydrazine Hydrate (64% or 80%)
-
Solvent: Ethanol (Absolute)[1]
Step-by-Step Methodology:
-
Preparation of Nucleophile Pool (The "Heel"):
-
Charge Hydrazine Hydrate (1.2 equiv) and Ethanol (5 volumes) to the reactor.
-
Cool the mixture to 0–5 °C .
-
Critical: Verify pH is basic. If using hydrazine salts (e.g., sulfate), add base (NaOH/NaOEt) before adding the nitrile.
-
-
Controlled Addition (The "Feed"):
-
Dissolve Benzoylacetonitrile (1.0 equiv) in Ethanol (3 volumes).
-
Add the Nitrile solution to the Hydrazine solution dropwise over 60–90 minutes.
-
Control Point: Maintain internal temperature <10 °C. Do not allow the nitrile to accumulate; the slow addition ensures instantaneous reaction with hydrazine.
-
-
Cyclization:
-
Once addition is complete, warm the slurry to Room Temperature (20–25 °C) and stir for 1 hour.
-
Heat to Reflux (78 °C) for 2–3 hours to drive the dehydration/cyclization.
-
-
Workup & Isolation:
-
Concentrate the solvent to ~20% volume.
-
Cool to 0 °C to crystallize the product.
-
Filter and wash with cold Ethanol/Water (1:1).
-
Purification Note: If dimer is present (less soluble), it often precipitates first. A "hot filtration" of the refluxing mixture can sometimes remove the insoluble bis-pyrazole dimer before the product crystallizes.
-
Analytical Reference Data
Use this table to identify which impurity you are fighting.
| Impurity Type | LCMS Signature | 1H NMR Characteristic | Origin |
| Target Product | [M+H]+ | Sharp singlets (pyrazole CH) | Desired |
| Intermediate | [M+18]+ (Hydrazone) | Complex aliphatic signals, no aromatic pyrazole CH | Incomplete Cyclization |
| Condensation Dimer | [2M - NH3]+ | Doubled signals, often broad NH | Product + SM reaction |
| Oxidative Dimer | [2M - 2H]+ (Azo) | Colored (Red/Orange), downfield shift | Air oxidation |
Decision Logic for Scale-Up
When moving from gram to kilogram scale, heat transfer limits often force longer addition times. Use this logic flow to adjust parameters.
Figure 2: Troubleshooting logic tree for scale-up deviations.
References
-
Safe and Scalable Synthesis: Yoshida, S., et al. "Development of a Practical and Scalable Synthesis of a Potent p38 Mitogen-Activated Protein Kinase Inhibitor."[2] Organic Process Research & Development, 2012 , 16(11), 1818–1826.[2] Key Insight: Discusses impurity control in aminopyrazole ring formation.
-
Standard Protocol & Purification: "3(5)-Aminopyrazole." Organic Syntheses, Coll.[1] Vol. 5, p.39 (1973); Vol. 48, p.8 (1968). Key Insight: Foundational method using hydrazine sulfate and purification via distillation/crystallization.
-
Oxidative Dimerization Mechanism: Zhang, Q., et al. "Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines... via Direct Coupling." Molecules, 2025 , 30(2), 381.[3][4] Key Insight: Details the mechanism of oxidative coupling of 5-aminopyrazoles (the "Stability Dimer").
-
Regioselectivity & Side Reactions: Fichez, J., et al. "Recent advances in aminopyrazoles synthesis and functionalization." Arkivoc, 2009 , (i), 198-250.[5] Key Insight: Comprehensive review of side reactions including azo-dye formation and condensation byproducts.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
Validation & Comparative
A Comparative Guide to 13C NMR Chemical Shifts of Methoxy-Substituted Pyrazole Rings
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 13C NMR in Pyrazole Chemistry
The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals. The substitution pattern on the pyrazole ring dramatically influences its biological activity. 13C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the substitution pattern and electronic environment of the pyrazole core. The chemical shift (δ) of each carbon atom provides a sensitive probe of its local environment, revealing crucial information about the effects of various substituents.
This guide focuses specifically on the influence of the methoxy group (-OCH₃), a common substituent in drug candidates, on the 13C NMR spectrum of the pyrazole ring. Understanding these effects is critical for chemists to confirm the successful synthesis of target molecules and to gain insights into their electronic properties.
Factors Influencing 13C NMR Chemical Shifts in Methoxy-Substituted Pyrazoles
The 13C NMR chemical shifts in methoxy-substituted pyrazoles are primarily governed by a combination of electronic and steric effects.
-
Electronic Effects: The oxygen atom of the methoxy group is electronegative, leading to a deshielding effect on the attached pyrazole ring carbon (an ipso-effect). Conversely, the methoxy group is a resonance donor, which can lead to increased electron density (shielding) at the ortho and para positions of the ring. The interplay of these inductive and resonance effects determines the final chemical shift.
-
Steric Effects: The spatial arrangement of the methoxy group relative to adjacent substituents can significantly impact the 13C NMR chemical shifts. When a methoxy group is flanked by bulky substituents (ortho-substitution), steric hindrance can force it out of the plane of the pyrazole ring. This "out-of-plane" conformation can lead to a noticeable downfield shift of the methoxy carbon signal itself. In many aromatic natural compounds, unusual 13C NMR chemical shifts have been reported for out-of-plane methoxy groups bonded to the aromatic ring (~62 ppm as compared to the typical value of ~56 ppm for an aromatic methoxy group)[1][2][3].
-
Tautomerism: For N-unsubstituted pyrazoles, the potential for annular tautomerism exists, where the proton on the nitrogen atom can migrate between the two nitrogen atoms. This can lead to time-averaged 13C NMR signals, and the observed chemical shifts will be a weighted average of the two tautomeric forms. The position of this equilibrium is influenced by the electronic nature of the substituents on the pyrazole ring[4][5].
The following diagram illustrates the key factors influencing the 13C NMR chemical shifts in a methoxy-substituted pyrazole system.
Caption: Experimental workflow for 13C NMR analysis of methoxy-substituted pyrazoles.
Conclusion
The 13C NMR chemical shifts of methoxy-substituted pyrazoles provide a wealth of information for structural elucidation and understanding the electronic properties of these molecules. By carefully analyzing the chemical shifts of the pyrazole ring carbons and the methoxy carbon itself, researchers can confidently confirm substitution patterns and gain insights into the effects of molecular structure on the electronic environment. This guide provides a foundational understanding and practical data to aid in these endeavors. For unambiguous assignments, especially in complex molecules, the use of two-dimensional NMR techniques such as HSQC and HMBC is strongly recommended.
References
- Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
- Begtrup, M., & Nytoft, H. P. (1993). 13C NMR of pyrazoles. Magnetic Resonance in Chemistry, 31(2), 165-173.
- de la Torre, M. C., & Sierra, M. A. (2004). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Organic Chemistry, 69(15), 5034-5041.
-
SpectraBase. (n.d.). 4-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol. Retrieved from [Link]
- Elguero, J., Claramunt, R. M., & Lopez, C. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685.
- Fruchier, A., & Elguero, J. (1976). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Spectrochimica Acta Part A: Molecular Spectroscopy, 32(6), 1215-1219.
- Holzer, W., & Krca, S. (2004). 4-Methoxybenzyl (PMB) Protected Pyrazolones. Molecules, 9(9), 757-771.
-
Royal Society of Chemistry. (2015). Supporting information for 'Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions'. Retrieved from [Link]
Sources
Technical Guide: Distinguishing N-Benzyl vs. N-Methyl Regioisomers in Pyrazoles
Executive Summary: The Regioisomer Challenge
In the development of pyrazole-based pharmacophores (e.g., Celecoxib, Ruxolitinib), the alkylation of an asymmetric pyrazole ring is a critical, often frustration-inducing step. Due to annular tautomerism, the reaction of a 3-substituted pyrazole with an alkylating agent (RX) invariably yields a mixture of 1,3-disubstituted and 1,5-disubstituted isomers.
While N-methyl and N-benzyl groups are standard alkylators, they present distinct analytical challenges. N-methyl isomers are often difficult to separate chromatographically due to low lipophilicity differences, whereas N-benzyl isomers introduce complex ring-current effects in NMR. Misidentifying these isomers can lead to erroneous Structure-Activity Relationship (SAR) models, effectively killing a drug program.
This guide provides a definitive, data-driven workflow to distinguish these regioisomers using NMR spectroscopy (1D NOE, 2D HMBC) and structural analysis, moving beyond simple "guesswork" based on reaction conditions.
Mechanistic Basis of Regioisomer Formation
To solve the problem, one must understand the origin. Unsubstituted pyrazoles exist in a tautomeric equilibrium.[1][2] When a substituent (R) is present at position 3 (or 5), the nitrogen atoms become inequivalent.
-
Electronic Control: The lone pair availability on
vs. is dictated by the electronic nature of substituent R. -
Steric Control: Large electrophiles (like benzyl bromide) are more sensitive to steric hindrance from substituent R than smaller electrophiles (like methyl iodide).
Visualization: Tautomerism & Alkylation Pathways
Figure 1: Reaction pathway showing the bifurcation into 1,3- and 1,5-isomers. Note that for bulky R groups, the 1,3-isomer (where R is distal to the N-alkyl group) is generally favored sterically.
Analytical Differentiation: The Toolkit
Mass spectrometry is useless here (identical MW). Standard 1H NMR is often ambiguous without specific experiments. The following protocols are the industry standard for definitive assignment.
Method A: 1D NOE / 2D NOESY (The "Gold Standard")
This is the most direct method. It relies on the Through-Space interaction (Nuclear Overhauser Effect) between the protons on the new N-alkyl group and the nearest neighbor on the ring.
| Feature | 1,3-Isomer (N-Alkyl distal to R) | 1,5-Isomer (N-Alkyl proximal to R) |
| Structure | N-Alkyl is adjacent to H-5 | N-Alkyl is adjacent to Substituent R |
| NOE Signal | Strong enhancement between N-CH and H-5 | Strong enhancement between N-CH and R-protons |
| N-Methyl Specific | Methyl singlet ( | Methyl singlet correlates to R (e.g., Phenyl ortho-H). |
| N-Benzyl Specific | Benzyl | Benzyl |
Critical Caveat for N-Benzyl: In 1,5-isomers where R = Phenyl, the N-benzyl and C5-phenyl rings can adopt a "twisted" conformation to minimize steric clash. This can sometimes weaken the NOE signal or cause significant shielding (upfield shift) of the benzyl methylene protons due to the phenyl ring current.
Method B: 13C NMR & HMBC (The "Definitive Proof")
If NOE is ambiguous (e.g., if R has no protons, like
-
Identify C3 vs. C5: In N-substituted pyrazoles, the C3 carbon (adjacent to the imine-like
) is typically deshielded (downfield, ppm) compared to C5 (adjacent to the amine-like , ppm). -
The HMBC Correlation:
-
The N-Alkyl protons (
) will show a strong 3-bond correlation ( ) to the carbon at position 5 (C5 ). -
They will not correlate to C3 (4 bonds away).
-
-
The Logic:
-
Find the carbon correlating to the N-alkyl protons. That is C5 .
-
Check the HSQC or 1H spectrum: Is this C5 attached to a proton (H5) or the substituent (R)?
-
If C5 has a proton
1,3-Isomer . -
If C5 has the substituent
1,5-Isomer .
-
Experimental Data Comparison
The following table summarizes typical chemical shift trends observed in chloroform-
Table 1: Comparative NMR Data for Pyrazole Isomers
| Parameter | N-Methyl (1,3-Isomer) | N-Methyl (1,5-Isomer) | N-Benzyl (1,3-Isomer) | N-Benzyl (1,5-Isomer) |
| N-Alkyl | 3.85 - 3.95 ppm (s) | 3.75 - 3.85 ppm (s) | 5.30 - 5.45 ppm (s) | 5.20 - 5.35 ppm (s) |
| H-4 | ||||
| C-3 | ||||
| C-5 | ||||
| Key NOE | N-Me | N-Me | N-Bn | N-Bn |
*Note: In N-Benzyl 1,5-isomers, the H-4 proton often shifts upfield due to the shielding cone of the orthogonal benzyl ring.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Alkylated Pyrazoles (General)
This protocol is designed to generate both isomers for reference.
-
Dissolution: Dissolve the 3-substituted pyrazole (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add Cesium Carbonate (
, 1.5 equiv). Stir at room temperature for 30 mins.-
Why Cs2CO3? The "Cesium Effect" often improves solubility and reactivity compared to
.
-
-
Alkylation: Add the alkyl halide (MeI or BnBr, 1.1 equiv) dropwise.
-
Caution: Alkylation is exothermic.
-
-
Workup: After 2 hours, dilute with EtOAc, wash 3x with water (to remove DMF), dry over
, and concentrate. -
Purification: Attempt separation via Flash Chromatography (Hexane/EtOAc gradient). N-benzyl isomers often separate better than N-methyl isomers.
Protocol 2: The "Discriminator" NMR Experiment
Setup for a Bruker 400 MHz or higher.
-
Sample Prep: Dissolve ~10 mg of isolated isomer in 0.6 mL
(or if insoluble). -
Experiment 1: 1H Standard: Acquire with sufficient scans (ns=16) to see satellite peaks.
-
Experiment 2: 1D NOE (Selective):
-
Select the N-alkyl resonance (Methyl at ~3.9 or Benzyl-CH2 at ~5.3) as the irradiation target.
-
Mixing time: 500 ms.
-
Observation: Look for enhancement of the aromatic doublet (H5) or the substituent peaks.
-
-
Experiment 3: 1H-13C HMBC:
-
Optimize for long-range coupling (
). -
Look for the cross-peak between N-alkyl protons and the C5 carbon.
-
Decision Logic: The Identification Workflow
Use this flowchart to determine your regiochemistry.
Figure 2: Step-by-step logic for assigning pyrazole regiochemistry.
References
-
Elguero, J., et al. "The selective synthesis of 1,5-disubstituted pyrazoles and structural elucidation of 1,3- and 1,5-disubstituted pyrazoles." Chemistry Letters, 2006. Link
-
López, C., et al. "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry, 2011. Link
-
BenchChem Technical Support. "Interpreting Complex NMR Spectra of Pyrazole Derivatives." BenchChem Guides, 2025. Link
-
Fustero, S., et al. "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry, 2017. Link
-
Kudyakova, Y.S., et al. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." International Journal of Molecular Sciences, 2025.[3] Link
Sources
Comparison of reductive amination vs alkyl halide substitution for pyrazoles
N-Alkylation of Pyrazoles: A Comparative Guide to Alkyl Halide Substitution vs. Reductive Amination
The pyrazole ring is a privileged pharmacophore in drug development, frequently appearing in kinase inhibitors, anti-inflammatory agents, and CNS therapeutics. Functionalizing the pyrazole N–H bond is a critical late-stage synthetic step. Historically, base-mediated alkyl halide substitution has been the default approach. However, the emergence of reductive amination (often termed reductive alkylation when applied to heterocycles) offers a powerful alternative for overcoming the classical regioselectivity and toxicity bottlenecks associated with alkyl halides.
As a Senior Application Scientist, I have structured this guide to objectively compare these two divergent methodologies, detailing the mechanistic causality behind their performance and providing field-validated protocols to ensure reproducible results at the bench.
Mechanistic Causality & Regioselectivity
Understanding the fundamental physical chemistry of the pyrazole ring is essential for predicting reaction outcomes.
Alkyl Halide Substitution (Base-Mediated SN2) When a pyrazole is treated with a base (e.g., K₂CO₃, NaH), it is deprotonated to form a pyrazolide anion. The negative charge is delocalized across both the N1 and N2 atoms[1]. Because the energy difference between the transition states for N1 versus N2 attack is often negligible, SN2 attack on an alkyl halide typically yields a mixture of regioisomers[2]. This lack of regiocontrol is a major liability in drug development, as it necessitates difficult, yield-depleting chromatographic separations.
Reductive Amination (Reductive Alkylation) In this approach, the neutral pyrazole acts as a nucleophile, condensing with an aldehyde or ketone to form a bulky hemiaminal or iminium-like intermediate. Because pyrazoles are poor nucleophiles, this step requires Brønsted acid catalysis (e.g., acetic acid) to activate the carbonyl[3]. The causality behind its superior regioselectivity lies in steric hindrance: the bulky nature of the hemiaminal transition state places the reaction under strict steric control, heavily favoring condensation at the less hindered nitrogen[4]. Subsequent in situ reduction by a mild hydride source locks in this single regioisomer[3][4].
Divergent mechanistic pathways for pyrazole N-alkylation: SN2 vs. Reductive Amination.
Quantitative Performance Comparison
The following table summarizes the operational and performance metrics of both methodologies based on established literature and bench data[2][4][5].
| Parameter | Alkyl Halide Substitution (SN2) | Reductive Amination (Reductive Alkylation) |
| Electrophile Source | Alkyl halides (R-X, e.g., Iodomethane, Benzyl bromide) | Aldehydes or Ketones (R-CHO / R₂C=O) |
| Typical Yields | 60% – 95% (Combined isomers) | 50% – 85% (Single isomer) |
| Regioselectivity (N1:N2) | Poor to Moderate (Often 50:50 to 80:20) | Excellent (Often >95:5) |
| Reaction Kinetics | Fast (30 minutes to 4 hours) | Slower (2 to 12 hours; condensation is rate-limiting) |
| Toxicity / Safety | High (Alkyl halides are Potential Genotoxic Impurities - PGIs) | Low (Aldehydes are generally non-genotoxic) |
| Catalyst / Additive | Strong to mild bases (NaH, K₂CO₃, Cs₂CO₃) | Mild Brønsted acids (AcOH, TFA) |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the action and visual/analytical checkpoints to verify success in real-time.
Protocol A: Base-Mediated SN2 Alkylation[1][2]
Best used for symmetric pyrazoles or when regioselectivity is not a concern.
-
Deprotonation: Dissolve the pyrazole (1.0 eq) in anhydrous DMF (0.2 M) under argon. Add K₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes.
-
Causality: DMF is a polar aprotic solvent that leaves the generated pyrazolide anion unsolvated, maximizing its nucleophilicity[1]. K₂CO₃ is chosen over NaH for functional group tolerance.
-
Validation Check: The mixture will transition from a suspension to a fine dispersion.
-
-
Electrophile Addition: Cool the flask to 0 °C. Add the alkyl halide (1.1 eq) dropwise.
-
Causality: Cooling controls the exothermic SN2 reaction and minimizes the risk of polyalkylation if other nucleophilic heteroatoms are present[2].
-
Validation Check: Monitor by TLC (UV active). The lower-Rf pyrazole starting material should cleanly convert to higher-Rf alkylated product(s).
-
-
Quench & Phase Separation: Pour the mixture into saturated aqueous NH₄Cl and extract with Ethyl Acetate (3x).
-
Causality: The aqueous quench dissolves the DMF and inorganic salts, driving the non-polar N-alkyl pyrazole into the organic layer.
-
Protocol B: Reductive Amination of Pyrazoles[3][4][5]
Best used for asymmetric pyrazoles requiring strict regiocontrol or to avoid genotoxic alkyl halides.
-
Acid-Catalyzed Condensation: In a flame-dried flask, dissolve the pyrazole (1.0 eq) and aldehyde (1.2 eq) in 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (1.5 eq) and stir for 2 hours at room temperature.
-
Hydride Reduction: Add Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq), portion-wise over 10 minutes. Stir for an additional 4 hours.
-
Causality: NaBH(OAc)₃ is specifically chosen because it is stable in mildly acidic media (unlike NaBH₄) and selectively reduces the protonated iminium/hemiaminal intermediate without reducing the unreacted aldehyde[3][6].
-
Validation Check: LCMS should show the disappearance of the hemiaminal mass [M+H+16] and the appearance of the desired alkylated mass [M+H].
-
-
Basic Quench: Slowly add saturated aqueous NaHCO₃ until the pH reaches ~7.5.
-
Causality: Neutralizes the acetic acid and hydrolyzes any unreacted borohydride complexes, preventing post-workup reduction artifacts.
-
Validation Check: Effervescence (CO₂ gas) will occur immediately. The complete cessation of bubbling serves as a self-validating physical endpoint for the quench.
-
References
-
Alkylation of Pyrazole - Printable Mechanism Notes | PDF - Scribd Source: scribd.com URL:[Link]
-
Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes Source: ineosopen.org URL: [Link]
-
A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement Source: connectsci.au URL: [Link]
-
Myers Chem 115: Reduction with Sodium Triacetoxyborohydride Source: harvard.edu URL: [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. connectsci.au [connectsci.au]
- 6. Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes [ineosopen.org]
HPLC Purity Analysis for Pyrazole Intermediates: A Comparative Technical Guide
Topic: HPLC Purity Analysis Methods for Pyrazole Intermediates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pyrazole scaffolds are ubiquitous in modern drug discovery (e.g., Ruxolitinib, Celecoxib), yet they present distinct chromatographic challenges. Their amphoteric nature, high polarity, and propensity for annular tautomerism often lead to peak tailing, poor retention on C18, and difficult regioisomer separations.
This guide moves beyond standard "generic gradient" approaches. We compare three distinct methodologies—High-pH Reversed-Phase (C18) , Fluorinated Stationary Phases (PFP) , and Hydrophilic Interaction Liquid Chromatography (HILIC) —to provide an evidence-based framework for selecting the optimal purity analysis method.
Part 1: The Chromatographic Challenge
The core difficulty in analyzing pyrazole intermediates stems from two molecular characteristics:
-
Basicity & Tailing: The nitrogen at position 2 (pyridine-like) is basic (
). On standard silica-based columns at neutral/low pH, this nitrogen interacts with residual silanols, causing severe peak tailing ( ). -
Regioisomerism: N-alkylation of pyrazoles often yields mixtures of
and isomers. These regioisomers possess identical masses and nearly identical hydrophobicities, making them difficult to resolve on standard C18 phases based solely on dispersive forces.
Decision Logic for Method Selection
The following workflow illustrates the selection process based on analyte properties.
Figure 1: Decision tree for selecting the appropriate HPLC mode based on pyrazole polarity and isomer presence.
Part 2: Comparative Methodology
Method A: High-pH Reversed-Phase (The "Peak Shape" Solver)
Standard low-pH methods (using TFA/Formic acid) often fail to fully suppress silanol interactions for basic pyrazoles. By elevating the pH to ~10 (using hybrid particles like Waters XBridge or Agilent Poroshell HPH), the pyrazole is deprotonated (neutral), and the silica surface is saturated with ammonia/buffer cations, drastically improving peak symmetry.
-
Best For: General purity profiling, lipophilic pyrazole derivatives.
-
Mechanism: Hydrophobic interaction + Silanol suppression via high pH.
Method B: Pentafluorophenyl (PFP) (The "Isomer" Specialist)
PFP phases offer orthogonal selectivity to C18.[1] The fluorine atoms create a localized negative charge, allowing for strong dipole-dipole,
-
Best For: Separating
- vs -alkylated regioisomers, halogenated pyrazoles. -
Mechanism:
interaction, Dipole-dipole, Shape selectivity.[2][3]
Method C: HILIC (The "Polar" Retainer)
Small, unsubstituted pyrazoles (e.g., 3-aminopyrazole) often elute in the void volume (
-
Best For: Small, polar pyrazoles, metabolic byproducts, very hydrophilic intermediates.
-
Mechanism: Partitioning into a water-enriched layer on the stationary phase surface.
Part 3: Performance Comparison & Data
The following table summarizes typical performance metrics observed when analyzing a crude reaction mixture containing 1-methyl-3-phenylpyrazole (Product) and its 1-methyl-5-phenylpyrazole (Regioisomer impurity).
| Metric | Method A: C18 (Low pH) | Method A: C18 (High pH) | Method B: PFP (Low pH) | Method C: HILIC |
| Stationary Phase | C18 (Standard Silica) | C18 (Hybrid Particle) | Pentafluorophenyl | Bare Silica |
| Mobile Phase | Water/ACN + 0.1% TFA | 10mM NH₄HCO₃ (pH 10) / ACN | Water/MeOH + 0.1% Formic | ACN/Water (90:10) + 10mM NH₄OAc |
| Retention ( | 2.5 (Moderate) | 4.2 (High) | 3.1 (Moderate) | < 0.5 (Void) |
| Tailing Factor ( | 1.8 (Poor) | 1.05 (Excellent) | 1.15 (Good) | 1.2 (Good) |
| Isomer Resolution ( | 0.8 (Co-elution) | 1.2 (Partial) | > 2.5 (Baseline) | N/A |
| Suitability | Quick screening | Routine QC of pure compounds | Complex Impurity Profiling | Polar metabolites only |
Key Insight: While High-pH C18 solves the tailing problem, it often fails to resolve structural isomers. PFP is the superior choice for regio-purity analysis.
Part 4: Detailed Experimental Protocols
Protocol 1: Regioisomer Separation using PFP (Recommended for Synthesis Support)
This protocol is designed to separate closely eluting N-alkylated isomers.
1. System Setup:
-
Column: ACE C18-PFP or Phenomenex Kinetex PFP, 150 x 4.6 mm, 2.6 µm or 3 µm.
-
Temperature: 35°C (Temperature control is critical for PFP selectivity).
2. Mobile Phase Preparation:
-
Solvent A: 10 mM Ammonium Formate in Water (pH 3.0). Note: Do not use TFA if MS detection is required; Formate provides adequate buffering.
-
Solvent B: Methanol.[2][5] Note: Methanol is preferred over Acetonitrile for PFP phases as it enhances
interactions.
3. Gradient Program:
| Time (min) | % Solvent B |
|---|---|
| 0.0 | 5 |
| 2.0 | 5 |
| 15.0 | 90 |
| 18.0 | 90 |
| 18.1 | 5 |
| 23.0 | 5 (Re-equilibration) |
4. Sample Prep: Dilute sample to 0.5 mg/mL in 50:50 Water:Methanol.
5. Validation Criterion: The resolution (
Protocol 2: HILIC Analysis for Polar Aminopyrazoles
Use this when the analyte elutes in the void volume on C18.
1. System Setup:
-
Column: Waters XBridge Amide or TSKgel Amide-80, 100 x 2.1 mm, 3.5 µm.
-
Temperature: 30°C.
2. Mobile Phase:
-
Premix: 90% Acetonitrile / 10% Water containing 10 mM Ammonium Acetate (pH 5.0).
-
Isocratic elution is often sufficient for purity checks of small polar intermediates.
3. Critical Precaution:
-
Diluent: The sample MUST be dissolved in 85-90% Acetonitrile. Dissolving in 100% water will cause "solvent mismatch" leading to severe peak distortion and breakthrough.
Part 5: Troubleshooting & Mechanism Visualization
When pyrazole peaks tail or shift, the interaction mechanism is usually the culprit.[6]
Figure 2: Mechanism of failure on C18 (silanol interaction) vs. success on PFP (Pi-Pi interaction).
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing ( | Silanol interaction | Switch to High pH (pH 10) hybrid C18 OR add 0.1% Triethylamine (TEA) to low pH mobile phase (if not using MS). |
| Retention Drift | pH instability | Pyrazoles are sensitive to pH near their |
| Split Peaks | Solvent mismatch | In HILIC, ensure sample diluent matches initial mobile phase (high organic). In RP, ensure sample is not in 100% strong solvent. |
References
-
Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles. ACS Omega, 2021. Available at: [Link]
-
ACE C18-PFP Technical Brochure. Advanced Chromatography Technologies (ACE). Available at: [Link]
-
Control pH During Method Development. Agilent Technologies. Available at: [Link]
-
Retaining and Separating Polar Molecules (HILIC vs RPLC). Agilent Technologies Application Note. Available at: [Link]
Sources
Comparative Guide: Crystal Structure Landscapes of N-benzyl-1-methyl-1H-pyrazol-4-amine Derivatives
Topic: Comparative Crystal Structure Analysis: N-benzyl-1-methyl-1H-pyrazol-4-amine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists
Executive Summary & Strategic Relevance
The N-benzyl-1-methyl-1H-pyrazol-4-amine scaffold represents a privileged pharmacophore in kinase inhibitor development. Its structural versatility allows it to function as a hinge-binder in ATP-competitive inhibition. However, the solid-state behavior of these derivatives—specifically their polymorphism, hydrogen-bonding networks, and packing efficiency—directly impacts solubility and bioavailability.
This guide provides a technical comparison of the crystal structure data for this scaffold and its functionalized derivatives (e.g., 3,5-diamino and 3,5-dimethyl variants).[1] We analyze how specific substitutions switch the crystal packing from simple catemers to complex bilayer sheets, influencing thermodynamic stability.
Comparative Structural Analysis
We compare three distinct structural classes within this family to elucidate the Structure-Property Relationships (SPR) in the solid state.
The Variants
-
Compound A (The Core Scaffold): 4-benzyl-1H-pyrazole (Reference standard for packing).
-
Compound B (H-Bond Rich): 3,5-diamino-4-benzyl-1H-pyrazole (High density, multiple donors).
-
Compound C (Steric Variant): 3,5-dimethyl-4-benzyl-1H-pyrazole (Lipophilic, disrupted H-bonding).
Critical Structural Metrics
| Metric | Compound A (Core) | Compound B (Diamino) | Compound C (Dimethyl) |
| Space Group | |||
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Z (Molecules/Unit) | 2 | 4 | 2 |
| H-Bond Motif | 1D Catemers (Infinite chains) | 2D Sheets (Dimers + Chains) | Weak/Disrupted Catemers |
| Pi-Stacking | Alternating Bilayers | Bilayers with H-bond bridges | Reduced Stacking (Steric hindrance) |
| Chirality | Atropisomeric (Frozen in lattice) | Achiral | Atropisomeric |
Mechanistic Insight: The "Packing Switch"
-
The Catemer vs. Dimer Effect: Unsubstituted pyrazoles (Compound A) typically crystallize as catemers —infinite chains linked by
bonds. -
The Amino Effect: Introducing amino groups at positions 3 and 5 (Compound B) disrupts this simple chain. The amino protons act as auxiliary donors, creating a 3D supramolecular network that increases density and melting point.
-
The Methyl Effect: Methyl substitution (Compound C) forces the benzyl ring to rotate out of plane due to steric clash, often locking the molecule into a chiral conformation in the solid state (
space group), even if the molecule is achiral in solution.
Visualization of Structural Logic
Figure 1: Interaction Network Topology
This diagram illustrates how functional groups dictate the supramolecular assembly.
Caption: Divergent packing pathways driven by substituent electronics and sterics.
Experimental Protocols
To ensure reproducibility, the following protocols are standardized for the synthesis and crystallization of these derivatives.
A. Synthesis of N-benzyl-1-methyl-1H-pyrazol-4-amine
Rationale: Direct alkylation often leads to regioisomeric mixtures. A reductive amination approach is preferred for high regioselectivity.
-
Reagents: 1-methyl-1H-pyrazol-4-amine (1.0 eq), Benzaldehyde (1.0 eq), STAB (Sodium Triacetoxyborohydride, 1.5 eq), DCE (Dichloroethane).
-
Imine Formation: Dissolve amine and aldehyde in DCE. Stir at RT for 2 hours. Monitor by TLC (disappearance of amine).
-
Reduction: Add STAB portion-wise over 30 minutes. Critical: Maintain temperature
to prevent over-alkylation. -
Quench: Add sat.
. Extract with DCM. -
Purification: Flash chromatography (EtOAc/Hexane gradient).
B. Crystallization Strategy (Decision Tree)
Obtaining X-ray quality crystals for these flexible molecules requires controlling the rate of supersaturation.
Caption: Crystallization workflow optimized for pyrazole-amine derivatives.
C. Single Crystal X-Ray Diffraction (SCXRD) Parameters
-
Temperature: 150 K (Essential to freeze benzyl ring rotation).
-
Radiation:
( ) or (for absolute configuration if chiral). -
Refinement: H-atoms on Nitrogen should be located from difference Fourier maps and refined freely to confirm H-bond geometry; C-bound H-atoms can be treated as riding.
Quantitative Data Summary
The following table aggregates crystallographic data for the key derivatives discussed.
| Parameter | 4-benzyl-1H-pyrazole [1] | 3,5-diamino-4-benzyl [1] | 3,5-dimethyl-4-benzyl [1] |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | |||
| a ( | 5.62 | 10.45 | 8.12 |
| b ( | 7.89 | 14.20 | 9.30 |
| c ( | 16.40 | 7.30 | 12.50 |
| 98.5 | 102.1 | 95.4 | |
| Volume ( | ~719 | ~1058 | ~940 |
| Density ( | 1.18 | 1.28 | 1.15 |
| R-Factor ( | ~0.04 | ~0.035 | ~0.045 |
Note: Data derived from comparative analysis of benzyl-pyrazole analogs.
References
-
Hayward, J. J., et al. (2024).[1] Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. IUCr Journals. Link
-
PubChem. (2025).[2] 1-benzyl-N-methylpyrazol-4-amine (CID 206698). National Library of Medicine.[2] Link
-
BenchChem. (2025). Comparative Guide: Pyrazole Isomers in Drug Discovery. Link
-
Cambridge Structural Database (CSD). Refcodes: OBUHOK (Dimethyl), XEYYAC (Diphenyl). Link
Sources
A Researcher's Guide to Selecting and Qualifying Reference Standards for 3-methoxy-1-methyl-1H-pyrazol-4-amine Impurities
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 3-methoxy-1-methyl-1H-pyrazol-4-amine, a crucial intermediate in the synthesis of various therapeutic agents, a comprehensive understanding and control of its impurity profile are paramount. This guide provides an in-depth comparison of reference standards for impurities of 3-methoxy-1-methyl-1H-pyrazol-4-amine, offering practical, field-proven insights for researchers, scientists, and drug development professionals. We will navigate the complexities of impurity identification, the selection of appropriate reference standards, and the rigorous analytical protocols required for their qualification, all within the framework of international regulatory expectations.
The Critical Role of Impurity Reference Standards
Reference standards are highly characterized materials used to ensure the identity, purity, quality, and potency of APIs and their formulations.[1] In the context of impurity profiling, they serve two primary functions:
-
Identification: As qualitative tools to confirm the presence of a specific impurity in a sample by comparing analytical signals (e.g., retention time in chromatography).
-
Quantification: As quantitative standards to determine the exact amount of an impurity present, ensuring it remains below established safety thresholds.[2]
The quality of your analytical data is directly tethered to the quality of your reference standards.[2] Utilizing a poorly characterized standard can lead to inaccurate impurity quantification, potentially masking a safety risk or leading to the rejection of a batch that is, in fact, acceptable.
Understanding the Impurity Landscape of 3-methoxy-1-methyl-1H-pyrazol-4-amine
The potential impurities in 3-methoxy-1-methyl-1H-pyrazol-4-amine can be broadly categorized according to the guidelines established by the International Council for Harmonisation (ICH), specifically ICH Q3A(R2) for impurities in new drug substances.[3][4][5] These include organic impurities, inorganic impurities, and residual solvents.[3][4]
Organic Impurities are of the greatest concern and can originate from several sources:
-
Starting Materials and Intermediates: Unreacted precursors from the synthetic pathway.
-
By-products: Formed from side reactions during the main synthesis.
-
Degradation Products: Resulting from the decomposition of the API under storage or stress conditions (e.g., hydrolysis, oxidation, photolysis).[3][6]
To illustrate, let's consider a plausible synthetic route to 3-methoxy-1-methyl-1H-pyrazol-4-amine, which allows us to predict potential process-related impurities.
Caption: Plausible synthetic pathway and potential impurity formation.
Based on this hypothetical synthesis, we can anticipate several classes of impurities for which reference standards would be required.
Comparing and Selecting Commercial Reference Standards
Several vendors offer 3-methoxy-1-methyl-1H-pyrazol-4-amine, often with stated purities of 95% or 98%.[7] However, for use as a reference standard for its own impurities, a highly purified and well-characterized batch of the API itself is necessary.[2] When sourcing impurity reference standards, which may need to be custom synthesized, a rigorous evaluation of the supplier and the provided documentation is essential.
| Evaluation Parameter | High-Quality Reference Standard | Lower-Quality Reference Standard | Why It Matters |
| Certificate of Analysis (CoA) | Comprehensive, detailing identity, purity, and characterization methods.[8] | Minimal, often stating only purity by a single method. | The CoA is the primary document attesting to the quality of the standard. A detailed CoA provides confidence in its use. |
| Purity Assessment | Orthogonal methods used (e.g., HPLC, qNMR, DSC). Purity value is well-justified. | Single method (e.g., HPLC area % without response factor correction). | Orthogonal methods provide a more accurate and reliable purity value. qNMR is considered a primary method for content assignment. |
| Identity Confirmation | Confirmed by multiple spectroscopic techniques (e.g., ¹H NMR, ¹³C NMR, MS, IR).[6] | Often relies on a single technique or is not explicitly stated. | Ensures you are working with the correct molecule, which is fundamental for both qualitative and quantitative analysis. |
| Characterization of Impurities | Known impurities are identified and quantified. A statement on the absence of unknown impurities above a certain threshold is provided. | Impurity profile is not discussed. | A reference standard should ideally be free of the impurities it is meant to quantify. |
| Documentation and Traceability | Batch number, storage conditions, and re-test date are clearly provided. | Missing or incomplete information. | Ensures proper handling and use of the standard over its lifecycle, maintaining its integrity. |
Expert Insight: Do not equate "high purity" with "high quality" without thorough documentation. A 98% pure standard with a comprehensive CoA from a reputable supplier is often more valuable than a 99.5% pure standard with minimal supporting data. For critical quantitative work, a standard with a purity value assigned by quantitative NMR (qNMR) is highly desirable.
Experimental Protocols for Qualification of Secondary Reference Standards
While primary reference standards from pharmacopeias (e.g., USP, EP) can be used without further qualification, in many cases, especially for novel impurities, you will need to qualify a secondary reference standard.[2][8] This involves rigorously testing a batch of material to demonstrate its suitability for its intended use.[9]
Here are essential experimental workflows for qualifying an impurity reference standard for 3-methoxy-1-methyl-1H-pyrazol-4-amine.
Workflow for Reference Standard Qualification
Caption: Workflow for the comprehensive qualification of a reference standard.
Step-by-Step Protocol 1: HPLC Method for Impurity Profiling
This protocol outlines the development of a stability-indicating HPLC method to separate 3-methoxy-1-methyl-1H-pyrazol-4-amine from its potential impurities.
-
Column and Mobile Phase Screening:
-
Rationale: To find the optimal selectivity for the API and its impurities. The polarity of the target analyte suggests a reversed-phase column is a good starting point.
-
Procedure:
-
Screen various C18 columns from different manufacturers (e.g., Waters, Agilent, Phenomenex) as small differences in silica and bonding can significantly impact selectivity.
-
Prepare mobile phases with different pH values (e.g., pH 3.0 with formic acid, pH 7.0 with phosphate buffer, pH 9.0 with ammonium bicarbonate) to exploit differences in the ionization of the amine and any acidic or basic impurities.
-
Use a generic gradient of water and acetonitrile (or methanol) for initial screening runs.
-
-
-
Method Optimization:
-
Rationale: To achieve baseline separation for all known impurities and degradation products.
-
Procedure:
-
Once a promising column/mobile phase combination is identified, optimize the gradient slope, temperature, and flow rate to maximize resolution.
-
Inject a solution of the API that has been subjected to forced degradation (stress testing) to ensure the method is "stability-indicating."[6]
-
Acid/Base Hydrolysis: Treat with 0.1 N HCl and 0.1 N NaOH.
-
Oxidation: Treat with 3% H₂O₂.
-
Thermal: Expose the solid to elevated temperature (e.g., 80°C).
-
Photolytic: Expose to UV light.
-
-
-
-
Method Validation (as per ICH Q2(R1)):
-
Rationale: To ensure the method is suitable for its intended purpose.
-
Procedure: Perform validation experiments for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and limit of quantitation (LOQ).
-
Step-by-Step Protocol 2: Purity Assignment by qNMR
Quantitative NMR (qNMR) is a primary ratio method for determining the purity of a substance without the need for a reference standard of the same compound.
-
Selection of Internal Standard:
-
Rationale: The internal standard must be of high, certified purity, stable, and have a simple spectrum with at least one signal that is well-resolved from any analyte signals.
-
Procedure: For 3-methoxy-1-methyl-1H-pyrazol-4-amine, suitable internal standards could include maleic acid or dimethyl sulfone.
-
-
Sample Preparation:
-
Rationale: Accurate weighing is critical for qNMR.
-
Procedure:
-
Accurately weigh a specific amount of the 3-methoxy-1-methyl-1H-pyrazol-4-amine candidate standard and the internal standard into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or MeOD) in which both compounds are fully soluble.
-
-
-
NMR Data Acquisition:
-
Rationale: Instrumental parameters must be set to ensure accurate integration.
-
Procedure:
-
Acquire a ¹H NMR spectrum using a high-field spectrometer (≥400 MHz).
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for full relaxation.
-
Use a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
-
Data Processing and Calculation:
-
Rationale: The purity is calculated based on the ratio of the integrals of a known number of protons from the analyte and the internal standard.
-
Procedure:
-
Carefully integrate a well-resolved signal from the analyte (e.g., the N-methyl protons) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
-
Conclusion
The selection and qualification of reference standards for impurities of 3-methoxy-1-methyl-1H-pyrazol-4-amine is a scientifically rigorous process that underpins the safety and quality of any resulting pharmaceutical product. It requires a deep understanding of potential impurities based on the synthetic process, a critical evaluation of commercially available standards, and the application of robust analytical techniques for qualification. By following the principles and protocols outlined in this guide, researchers can establish a self-validating system for impurity control, ensuring data integrity and compliance with global regulatory expectations. The investment in high-quality, well-characterized reference standards is an indispensable step in the journey of drug development.
References
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Annon. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology, 33(4). [Link]
-
AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]
-
ICH. (2006). Q3A(R2) Impurities in New Drug Substances. [Link]
-
ResolveMass Laboratories Inc. (2026). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). [Link]
-
ICH. (1999). Impurities in New Drug Products Q3B(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Biotech Spain. (2025). ICH Q3E Guideline: Impurities Assessment and Control. [Link]
-
PharmaRegulatory.in. (2025). Pharmacopeial Reference Standards: Equivalence and Qualification. [Link]
-
Pharma Beginners. (2020). SOP for Working/Reference Standard Qualification. [Link]
-
Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification. [Link]
-
RSC Medicinal Chemistry. (2025). Novel pyrazole derivatives with potent anti-HIV activities. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. pharmtech.com [pharmtech.com]
- 3. tasianinch.com [tasianinch.com]
- 4. database.ich.org [database.ich.org]
- 5. biotech-spain.com [biotech-spain.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3-Methoxy-1-methyl-1H-pyrazol-4-amine | CymitQuimica [cymitquimica.com]
- 8. Pharmacopeial Reference Standards: Equivalence and Qualification – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 9. resolvemass.ca [resolvemass.ca]
Safety Operating Guide
Personal protective equipment for handling N-benzyl-3-methoxy-1-methyl-1H-pyrazol-4-amine
Operational Safety & PPE Guide: Handling N-benzyl-3-methoxy-1-methyl-1H-pyrazol-4-amine
As drug development pushes into novel chemical space, handling research-stage small molecules requires moving beyond generic safety data sheets to understand the mechanistic rationale behind safety protocols. N-benzyl-3-methoxy-1-methyl-1H-pyrazol-4-amine is a highly functionalized, electron-rich heterocyclic compound. While its specific toxicological profile may still be under investigation, its structural analogs (substituted aminopyrazoles and benzylamines) dictate a strict, predictive safety approach[1].
As a Senior Application Scientist, I have designed this protocol to ensure your laboratory operations are not only compliant but mechanistically safeguarded against the specific physiochemical risks of this compound.
Predictive Hazard Profiling: The "Why" Behind the PPE
To design an effective safety matrix, we must analyze the molecule's structural components:
-
The N-Benzyl Moiety: Significantly increases the compound's partition coefficient (LogP). This high lipophilicity allows the molecule to easily bypass the stratum corneum (the skin's primary barrier), making dermal exposure a critical systemic risk.
-
The Free Amine & Pyrazole Core: The electron-donating methoxy and methyl groups increase the nucleophilicity and localized basicity of the amine. Upon contact with mucosal membranes (eyes, respiratory tract), it rapidly disrupts the acid mantle, leading to severe irritation and potential protein denaturation[2].
-
Physical State: Typically synthesized as a crystalline solid or powder, it carries a high risk of aerosolization due to static charge accumulation during transfer[3].
Table 1: Predictive GHS Hazard Classifications (Based on Aminopyrazole Analogs)
| Hazard Class | GHS Code | Mechanistic Rationale |
| Acute Toxicity (Oral) | H302 | Bioactive heterocyclic core; high potential for off-target kinase/receptor binding if ingested[2]. |
| Skin Irritation | H315 | Lipophilic benzyl group facilitates dermal penetration; basic amine disrupts skin pH[4]. |
| Eye Irritation | H319 | High nucleophilicity causes rapid localized tissue damage and corneal irritation[1]. |
| STOT (Single Exposure) | H335 | Aerosolized crystalline dust severely irritates the respiratory mucosa upon inhalation[4]. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient for handling lipophilic amines. The following matrix outlines the required PPE, supported by quantitative barrier data.
Table 2: PPE Specifications & Quantitative Barrier Data
| PPE Category | Specification | Breakthrough Time / Rating | Operational Justification |
| Gloves (Inner) | Nitrile (0.12 mm) | > 30 mins (dry powder) | Maintains tactile sensitivity for precision weighing on analytical balances. |
| Gloves (Outer) | Nitrile (0.20 mm) | > 240 mins (aqueous/organic) | Primary barrier against lipophilic benzyl penetration; easily doffed if contaminated. |
| Eye Protection | ANSI Z87.1 Safety Goggles | N/A (Impact/Splash rated) | Forms a tight seal to prevent ocular exposure to airborne, aerosolized dust. |
| Respiratory | N95 or P100 Respirator | 95% - 99.9% filtration efficiency | Required only if handling outside a certified fume hood or during spill cleanup[3]. |
| Body | Flame-Resistant Lab Coat | NFPA 2112 Compliant | Protects against static discharge during powder transfer, preventing ignition/dispersion. |
PPE Donning and Doffing Workflow
To prevent cross-contamination, the sequence of putting on (donning) and taking off (doffing) PPE must be treated as a self-validating system.
Workflow for donning and doffing PPE to prevent chemical cross-contamination.
Standard Operating Procedure (SOP): Safe Handling & Transfer
This protocol ensures that every step validates the integrity of the next, minimizing the risk of aerosolization and dermal contact.
Step 1: Environmental Verification
-
Verify the chemical fume hood is operational with a face velocity between 80-120 feet per minute (FPM) .
-
Causality: Proper airflow is the primary engineering control to prevent inhalation of H335-classified dust[4].
Step 2: Static Dissipation
-
Wipe down the analytical balance, micro-spatulas, and the hood surface with a static-dissipative brush or a chem-wipe lightly dampened with 70% isopropanol.
-
Causality: Aminopyrazoles often form fine powders; static charge can cause uncontrolled electrostatic dispersion of the chemical when the vial is opened.
Step 3: Controlled Transfer
-
Tare an anti-static weigh boat.
-
Open the chemical container only within the 6-inch safe zone of the fume hood.
-
Transfer the solid using a grounded micro-spatula. Do not drop the powder from a height; place it gently to avoid creating a dust cloud.
Step 4: Decontamination & Storage
-
Cap the source vial tightly.
-
Wipe the exterior of the vial with a damp chem-wipe before removing it from the hood to ensure no microscopic dust is transferred to storage areas.
-
Store the compound in a cool, dry, well-ventilated area, away from direct sunlight and oxidizing agents[2].
Emergency Response & Waste Disposal Plan
In the event of a spill, dry sweeping must be strictly avoided, as it will immediately aerosolize the toxicant[3].
Decision tree and operational workflow for chemical spill response.
Step-by-Step Spill Cleanup Protocol
-
Containment: Gently cover the spilled powder with damp absorbent paper or inert sand. Causality: The moisture binds the fine particulates, neutralizing the risk of aerosolization.
-
Collection: Using a non-sparking plastic scoop, collect the absorbed material and place it directly into a sealable, EHS-approved hazardous waste bag.
-
Surface Neutralization: Wash the affected area with copious amounts of soap and water, followed by a 70% ethanol wipe. Causality: Soap (surfactants) disrupts the lipophilic benzyl group, while water solubilizes and washes away the amine salts[1].
-
Disposal: Label the waste container explicitly as "Toxic/Irritant Solid Waste (Aminopyrazole Derivative)." Dispose of it in accordance with local hazardous waste regulations; do not flush down drains[2].
References
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
